Carbic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-UMRXKNAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051647 | |
| Record name | Carbic anhydride | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Himic anhydride | |
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CAS No. |
129-64-6 | |
| Record name | Carbic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbic anhydride | |
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| Record name | Carbic anhydride | |
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| Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
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| Record name | CARBIC ANHYDRIDE | |
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Foundational & Exploratory
Carbic anhydride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbic anhydride, systematically known as endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a versatile bifunctional molecule widely utilized in organic synthesis. Its strained bicyclic structure and reactive anhydride group make it a valuable building block for the synthesis of polymers, resins, and complex organic molecules, including pharmaceuticals. This guide provides an in-depth overview of the chemical properties, structure, and key reactions of this compound, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.
Chemical Structure and Identification
This compound possesses a unique bridged bicyclic system resulting from the Diels-Alder cycloaddition of cyclopentadiene and maleic anhydride. The endo stereoisomer is the kinetically favored product of this reaction.
The structure of this compound is unequivocally defined by various analytical methods. Its molecular formula is C₉H₈O₃, and it has a molecular weight of approximately 164.16 g/mol .[1] Key identifiers are listed in the table below.
| Identifier | Value |
| CAS Number | 129-64-6[1] |
| IUPAC Name | (1S,2R,6S,7R)-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione[1] |
| Synonyms | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, Nadic anhydride[1] |
| InChI | InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+[1] |
| InChIKey | KNDQHSIWLOJIGP-UMRXKNAASA-N[1] |
| SMILES | C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O[1] |
Physicochemical Properties
This compound is a white crystalline solid at room temperature. A summary of its key physical and thermochemical properties is provided in the tables below.
Physical Properties of this compound
| Property | Value |
| Melting Point | 164-165 °C |
| Boiling Point | Decomposes |
| Density | 1.417 g/cm³ |
| Solubility | Soluble in acetone, benzene, chloroform, ethanol, ethyl acetate; slightly soluble in petroleum ether. Reacts with water. |
Thermochemical Data for this compound
| Property | Value |
| Enthalpy of Fusion (ΔfusH) | 3.71 kJ/mol at 437.2 K[2] |
| Standard Enthalpy of Sublimation (ΔsubH°) | 97 ± 4.2 kJ/mol[2] |
| Standard Enthalpy of Reaction for Synthesis (ΔrH°) | -104 ± 2 kJ/mol (liquid phase, dioxane)[3] |
Spectroscopic Data
The structural features of this compound are well-characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound show distinct signals corresponding to its unique bicyclic structure.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.2 | s | 2H | Olefinic protons (C=CH) |
| 3.3 | s | 2H | Bridgehead protons (CH) |
| 3.0 | s | 2H | Protons adjacent to carbonyls (CH-C=O) |
| 1.3 | s | 2H | Methylene bridge protons (CH₂) |
Note: The simplified spectrum shows singlets due to symmetry; in reality, complex coupling patterns are observed.[4]
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.3 | Carbonyl carbons (C=O)[5] |
| ~135 | Olefinic carbons (C=C) |
| ~52 | Bridgehead carbons (CH) |
| ~46 | Carbons adjacent to carbonyls (CH-C=O) |
| ~45 | Methylene bridge carbon (CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands indicative of the cyclic anhydride functionality.[6]
Characteristic FTIR Peaks of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1854 | Strong | Symmetric C=O stretching of the anhydride[6] |
| ~1773 | Strong | Asymmetric C=O stretching of the anhydride[6] |
| ~1631 | Medium | C=C stretching of the olefin[6] |
| ~1212 | Strong | C-O-C stretching of the anhydride |
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
The synthesis of this compound is a classic example of a [4+2] cycloaddition reaction between a conjugated diene (cyclopentadiene) and a dienophile (maleic anhydride).
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation of Dienophile Solution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.
-
Addition of Co-solvent: To the warm solution, add 8 mL of hexane or petroleum ether.
-
Cooling: Cool the mixture in an ice bath until it is ready for the addition of the diene.
-
Diels-Alder Reaction: To the cooled maleic anhydride solution, add 2.0 mL of freshly prepared cyclopentadiene and swirl the flask to ensure thorough mixing.
-
Crystallization: Allow the reaction mixture to stand in the ice bath. The product will begin to crystallize. For recrystallization, gently heat the mixture on a hot plate until the solid redissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the yield, melting point, and record the IR and NMR spectra of the product to confirm its identity and purity.
Hydrolysis to cis-Norbornene-5,6-endo-dicarboxylic Acid
This compound readily undergoes hydrolysis to the corresponding dicarboxylic acid.
Detailed Protocol:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 1.0 g of this compound with 15 mL of distilled water.
-
Heating: Heat the mixture to boiling on a hot plate. Initially, the anhydride may form an oily layer, which will dissolve upon continued heating as the hydrolysis proceeds.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat and allow it to cool to room temperature. If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod to induce crystal formation.
-
Isolation and Drying: Cool the mixture in an ice bath to complete the crystallization, then collect the dicarboxylic acid product by vacuum filtration and dry.
Synthesis of N-Phenyl-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
The reaction of this compound with a primary amine, such as aniline, yields an imide.
Detailed Protocol:
-
Reactant Mixture: In a suitable flask, dissolve 10 mmol of this compound and 10 mmol of aniline in 20 mL of chloroform at room temperature with stirring.[7]
-
Reaction: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).[7]
-
Workup: After the reaction is complete (usually within 30 minutes), evaporate the chloroform under reduced pressure.[7]
-
Purification: Triturate the residue with n-hexane. The desired imide product is insoluble in hexane and can be collected by filtration. The carboxylic acid byproduct will remain in the hexane filtrate.[7]
-
Recrystallization: The crude imide can be further purified by recrystallization from a suitable solvent.[7]
Chemical Reactions and Mechanisms
This compound undergoes reactions typical of cyclic anhydrides, primarily involving nucleophilic acyl substitution at one of the carbonyl carbons.
Caption: Key reaction pathways of this compound.
Hydrolysis
As detailed in the experimental protocol, this compound reacts with water to open the anhydride ring, forming the corresponding dicarboxylic acid. This reaction is typically acid- or base-catalyzed but can also proceed with neutral water upon heating.
Alcoholysis (Esterification)
Reaction with alcohols results in the formation of a monoester, with the other carbonyl group being converted to a carboxylic acid. The reaction is generally slower than with acyl chlorides and may require heating.[8]
Aminolysis (Amidation/Imidation)
Primary and secondary amines react with this compound to form an initial amic acid, which upon heating can cyclize to form the corresponding imide. This is a common method for synthesizing substituted imides.
Applications in Drug Development and Research
The rigid, bicyclic structure of this compound and its derivatives makes them attractive scaffolds in medicinal chemistry. They can be used to introduce conformational constraints into drug molecules, which can enhance binding affinity and selectivity for biological targets. The dicarboxylic acid and imide derivatives are particularly useful for further functionalization to create complex molecular architectures. This compound is also a key monomer in the synthesis of polymers with high thermal stability and specific mechanical properties, which can have applications in drug delivery systems and biomedical devices.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important and highly versatile building block in organic synthesis. Its well-defined structure, predictable reactivity, and the accessibility of its derivatives make it an invaluable tool for researchers in both academic and industrial settings, including those in the field of drug development. The detailed information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. This compound | C9H8O3 | CID 2723766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solved Provided below is the 13C-NMR spectrum of the | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Synthesis of Carbic Anhydride from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbic anhydride, known systematically as endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride or Nadic anhydride, is a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of polymers, resins, and as a key building block in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] The primary route to this compound is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, a classic example of a [4+2] cycloaddition.[3] This reaction is highly efficient and stereoselective, typically yielding the endo isomer as the major product under kinetic control.[3]
This technical guide provides a comprehensive overview of the synthesis of this compound, including the theoretical underpinnings of the reaction, detailed experimental protocols for laboratory-scale synthesis, and a discussion of a plausible industrial-scale manufacturing process.
Theoretical Framework: The Diels-Alder Reaction
The synthesis of this compound is a prime example of the Diels-Alder reaction, a concerted pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile). In this case, cyclopentadiene acts as the diene and maleic anhydride serves as the dienophile.
Reaction Mechanism and the "Endo Rule"
The reaction proceeds through a cyclic transition state, leading to the formation of a new six-membered ring. A key feature of the Diels-Alder reaction with cyclic dienes is its stereoselectivity, governed by the "endo rule." This rule states that the dienophile's substituents with π-systems (in this case, the anhydride group) will preferentially orient themselves in the endo position, underneath the diene, in the transition state. This orientation is favored due to secondary orbital interactions between the p-orbitals of the diene and the dienophile, which stabilizes the transition state leading to the endo product.
Kinetic vs. Thermodynamic Control
The preferential formation of the endo isomer is a result of kinetic control; it is the product that is formed faster due to a lower activation energy barrier.[3] The alternative exo isomer is often the more thermodynamically stable product but has a higher activation energy for its formation. At lower reaction temperatures, the reaction is essentially irreversible, and the kinetically favored endo product predominates. If the reaction is conducted at higher temperatures, the reverse Diels-Alder reaction can occur, allowing for equilibration to the more stable exo isomer.
Caption: Kinetic vs. Thermodynamic Pathways for this compound Synthesis.
Experimental Protocols: Laboratory-Scale Synthesis
The following protocols are adapted from established laboratory procedures and provide a reliable method for the synthesis of this compound.
Materials and Equipment
| Material/Equipment |
| Maleic anhydride |
| Dicyclopentadiene |
| Ethyl acetate |
| Hexane or Petroleum ether |
| Erlenmeyer flask (125 mL) |
| Round-bottom flask (for distillation) |
| Distillation apparatus |
| Ice bath |
| Magnetic stirrer and stir bar |
| Büchner funnel and filter flask |
| Vacuum source |
| Melting point apparatus |
Preparation of Cyclopentadiene
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[3] Therefore, monomeric cyclopentadiene must be freshly prepared by a retro-Diels-Alder reaction, a process known as "cracking."
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the dicyclopentadiene to its boiling point (around 170 °C).
-
The dicyclopentadiene will "crack" back to the more volatile cyclopentadiene monomer (boiling point ~41 °C).
-
Collect the freshly distilled cyclopentadiene in a receiving flask cooled in an ice bath to prevent re-dimerization.
-
The collected cyclopentadiene should be used immediately.
Synthesis of endo-cis-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 10.0 g of maleic anhydride in 30 mL of ethyl acetate, gently warming on a hot plate if necessary.
-
Once dissolved, add 30 mL of hexane or petroleum ether to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 10 mL of freshly prepared, cold cyclopentadiene to the maleic anhydride solution with swirling.
-
The reaction is exothermic, and a white precipitate of this compound will begin to form.[2]
-
Allow the flask to remain in the ice bath for 20-30 minutes to ensure complete crystallization.[2]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials.[2]
-
Dry the product in air or in a desiccator.
Characterization
The identity and purity of the synthesized this compound can be confirmed by melting point determination and spectroscopic analysis (e.g., IR, NMR).
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 164-165 °C |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
Plausible Industrial-Scale Manufacturing Process
While specific details of the industrial production of this compound are proprietary, a likely process can be extrapolated from the known chemistry and general chemical engineering principles for similar anhydride production. The process would likely be a batch or semi-batch operation to manage the exothermicity of the reaction and would prioritize high yield and purity.
Caption: Plausible Industrial Workflow for this compound Synthesis.
Reactor Design and Operation
A jacketed batch reactor would likely be employed to control the temperature of the exothermic Diels-Alder reaction. The reactor would be equipped with an agitator to ensure proper mixing of the reactants.
Operational Steps:
-
A solution of maleic anhydride in a suitable solvent (e.g., toluene, xylene) is charged to the reactor and cooled.
-
Freshly cracked cyclopentadiene is added to the reactor at a controlled rate to manage the heat of reaction.
-
The reaction mixture is agitated at a low temperature to promote the formation of the kinetic endo product.
Product Isolation and Purification
After the reaction is complete, the product slurry would be transferred to a crystallizer for controlled cooling to maximize the yield of crystalline this compound.
Purification Steps:
-
The crystalline product is separated from the mother liquor using a centrifuge or a filter press.
-
The wet cake is washed with a cold, non-polar solvent to remove impurities.
-
The purified this compound is then dried under vacuum to remove residual solvent.
-
The mother liquor, containing unreacted starting materials and dissolved product, would likely be sent to a solvent recovery unit (e.g., distillation) to recycle the solvent and potentially recover unreacted maleic anhydride.
Safety Precautions
It is imperative to handle the reactants and products with appropriate safety measures.
-
Maleic Anhydride: It is corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[4] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Cyclopentadiene and Dicyclopentadiene: These are flammable liquids and should be handled away from ignition sources. They can cause skin and eye irritation.
-
Solvents: Ethyl acetate, hexane, and petroleum ether are flammable and should be used in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Quantitative Data Summary
| Parameter | Laboratory Scale | Plausible Industrial Scale |
| Reactants | ||
| Maleic Anhydride | 10.0 g | Batch-wise charging |
| Cyclopentadiene | 10 mL | Controlled addition |
| Solvents | ||
| Ethyl Acetate | 30 mL | Toluene or Xylene |
| Hexane/Petroleum Ether | 30 mL | Used for washing |
| Reaction Conditions | ||
| Temperature | 0-5 °C (ice bath) | Cooled, jacketed reactor |
| Time | 20-30 minutes | Monitored for completion |
| Product | ||
| Yield | Typically >80% | Optimized for >95% |
| Purity | >98% after washing | High purity grade |
Conclusion
The synthesis of this compound via the Diels-Alder reaction of maleic anhydride and cyclopentadiene is a robust and well-understood process. The reaction's high stereoselectivity, favoring the endo isomer under kinetic control, makes it an elegant and efficient method for producing this valuable chemical intermediate. While laboratory-scale synthesis is straightforward, industrial production would require careful engineering controls to manage the reaction's exothermicity and to ensure high yield and purity of the final product. This guide provides the foundational knowledge for both the theoretical understanding and practical application of this important chemical transformation.
References
A Comprehensive Technical Guide to the Physical Properties of Carbic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical properties of Carbic anhydride, with a specific focus on its melting and boiling points. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a visual workflow for the synthesis and characterization of this compound.
Physical Properties of this compound
This compound, systematically named cis-endo-5-norbornene-2,3-dicarboxylic anhydride, is a white crystalline solid at room temperature. Its physical characteristics are crucial for its application in various chemical syntheses, including the development of pharmaceutical intermediates.
Quantitative Data Summary
The melting and boiling points of this compound have been reported in various chemical literature. The data is summarized in the table below for easy comparison.
| Physical Property | Value | Conditions |
| Melting Point | 164-165 °C | Ambient Pressure |
| 164.5 °C | Ambient Pressure[1] | |
| 165-167 °C | Ambient Pressure[2][3] | |
| 166 °C | Ambient Pressure | |
| Boiling Point | 110-125 °C | 1 x 10-3 Torr[1] |
| 251.61 °C | (rough estimate)[2][3] |
Experimental Protocols for Physical Property Determination
Accurate determination of the melting and boiling points of this compound is essential for its identification and purity assessment. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range. The most common laboratory methods for determining the melting point of this compound involve the use of a melting point apparatus or a Thiele tube.
Methodology using a Melting Point Apparatus (e.g., Mel-Temp):
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The powdered sample is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Rapid Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (~165 °C).
-
Slow Heating and Observation: The heating rate is then reduced to 1-2 °C per minute. The sample is observed through the magnifying lens.
-
Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For pure this compound, this range should be narrow (typically 0.5-1 °C).
Methodology using a Thiele Tube:
-
Sample Preparation: A capillary tube is prepared with this compound as described above.
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing. The thermometer and attached capillary are then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is level with the thermometer bulb.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
Observation and Recording: The sample is observed as the temperature rises. The melting range is recorded in the same manner as with the melting point apparatus.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Due to the high melting point of this compound, its boiling point at atmospheric pressure is also high and can be challenging to measure without decomposition. Therefore, it is often determined under reduced pressure.
Methodology for Boiling Point Determination at Reduced Pressure (Micro-scale):
-
Apparatus Setup: A small amount of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the molten anhydride. The test tube is then connected to a vacuum source and a manometer.
-
Heating and Pressure Reduction: The sample is heated while the pressure is reduced to the desired value (e.g., 1 x 10-3 Torr).
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Cooling and Recording: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.
Synthesis and Characterization Workflow
The synthesis of this compound is a classic example of a Diels-Alder reaction, a powerful tool in organic synthesis. The following diagram illustrates the typical workflow from synthesis to the characterization of its physical properties.
Caption: Synthesis and Characterization Workflow of this compound.
References
An In-depth Technical Guide to Carbic Anhydride (CAS Number 129-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbic anhydride, also known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride or Nadic anhydride, is a bicyclic dicarboxylic anhydride with the CAS number 129-64-6.[1] Its rigid, strained ring structure and reactive anhydride functionality make it a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its role as an intermediate in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[2] It is soluble in many organic solvents such as acetone, benzene, and ethyl acetate, but it decomposes in the presence of water.[3] Due to its moisture sensitivity, it should be stored in a dry, inert atmosphere.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 129-64-6 | [5] |
| Molecular Formula | C₉H₈O₃ | [5] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | White crystalline powder/solid | [2] |
| Melting Point | 164-167 °C | [6] |
| Boiling Point | 110-125 °C at 1 x 10⁻³ Torr | [5] |
| Solubility | Soluble in acetone, benzene, chloroform, ethanol, ethyl acetate. Slightly soluble in petroleum ether. Decomposes in water. | [3] |
| InChI Key | KNDQHSIWLOJIGP-UMRXKNAASA-N | [6] |
| Canonical SMILES | C1C2C=CC1C3C2C(=O)OC3=O | [2] |
Synthesis
This compound is most commonly synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1] This [4+2] cycloaddition reaction is highly efficient and stereoselective, predominantly forming the endo isomer due to favorable secondary orbital interactions.[7]
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures for the Diels-Alder reaction.[7][8][9]
Materials:
-
Maleic anhydride (2.0 g)
-
Ethyl acetate (8 mL)
-
Hexane (8 mL)
-
Freshly cracked cyclopentadiene (2 mL)
-
50-mL Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In the 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.
-
Add 8 mL of hexane to the solution and then cool the flask in an ice bath.
-
Carefully add 2 mL of freshly prepared cyclopentadiene to the cold maleic anhydride solution.
-
Swirl the flask to ensure thorough mixing. The product will begin to crystallize.
-
Once crystallization is apparent, gently heat the mixture on the hot plate to redissolve the product.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize recrystallization.
-
Collect the crystalline product by suction filtration, washing the crystals with a small amount of cold hexane.
-
Dry the product to obtain this compound. The expected melting point is in the range of 164-167 °C.
Diagram 1: Synthesis of this compound
Caption: Diels-Alder synthesis of this compound.
Applications in Polymer Chemistry
A primary application of this compound is as a curing agent (hardener) for epoxy resins.[10] The reaction of the anhydride with hydroxyl groups on the epoxy resin backbone initiates a cross-linking process, leading to a rigid thermoset polymer with high thermal stability and excellent mechanical and electrical properties.[8][11]
Experimental Protocol: Curing of Epoxy Resin with this compound
This protocol provides a general procedure for curing a standard bisphenol A-based epoxy resin. The exact ratios and cure cycle may need to be optimized depending on the specific epoxy resin and desired properties.
Materials:
-
Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA)
-
This compound
-
Accelerator (e.g., tertiary amine like benzyldimethylamine - BDMA)
-
Mixing container
-
Stirring rod or mechanical mixer
-
Vacuum oven or conventional oven
-
Molds
Procedure:
-
Formulation Calculation: Determine the required amount of this compound in parts per hundred of resin (phr) using the following formula: phr = (Anhydride Equivalent Weight / Epoxide Equivalent Weight of resin) x 100 The Anhydride Equivalent Weight for this compound is its molecular weight (164.16 g/mol ). The Epoxide Equivalent Weight (EEW) is provided by the resin manufacturer.
-
Mixing:
-
Accurately weigh the epoxy resin and the calculated amount of this compound into the mixing container.
-
Thoroughly mix the two components until a homogeneous mixture is achieved. If the resin is viscous, gentle warming (50-60 °C) can aid in mixing.[8]
-
Add a small amount of accelerator (typically 0.5-2 phr) to the mixture and continue to mix until it is evenly dispersed.
-
-
Degassing: If air bubbles have been introduced during mixing, degas the mixture in a vacuum oven to remove them.
-
Curing:
-
Pour the mixture into preheated molds.
-
A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example: 2 hours at 100 °C followed by 4 hours at 150 °C.[12][13] The exact temperatures and durations will influence the final properties of the cured material.[4]
-
Diagram 2: Epoxy Curing Workflow
Caption: General workflow for curing epoxy resins.
Role in Drug Development
This compound and its derivatives serve as important intermediates in the synthesis of complex pharmaceutical molecules.[6] A notable example is its role in the synthesis of the atypical antipsychotic drug lurasidone.[14] The exo isomer of the corresponding imide, derived from this compound, is a key building block for constructing the final drug molecule.[15]
Signaling Pathways of Lurasidone
While this compound itself is not known to directly interact with biological signaling pathways, the final drug product, lurasidone, has a well-characterized mechanism of action. Lurasidone exhibits high affinity for dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, where it acts as an antagonist.[3][16] It also functions as a partial agonist at serotonin 5-HT₁ₐ receptors.[16] This multi-receptor activity is believed to be responsible for its efficacy in treating schizophrenia and bipolar depression by modulating neurotransmitter signaling in the brain.[7][9]
Diagram 3: Lurasidone Receptor Interaction Pathway
References
- 1. Nadic anhydride - Wikipedia [en.wikipedia.org]
- 2. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. tri-iso.com [tri-iso.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 99 129-64-6 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. appliedpoleramic.com [appliedpoleramic.com]
- 12. miller-stephenson.com [miller-stephenson.com]
- 13. tri-iso.com [tri-iso.com]
- 14. Lurasidone - Wikipedia [en.wikipedia.org]
- 15. www2.latech.edu [www2.latech.edu]
- 16. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of Carbic Anhydride: A Technical Guide
Introduction
Carbic anhydride, systematically known as endo-5-norbornene-2,3-dicarboxylic anhydride, is a bicyclic organic compound with the chemical formula C₉H₈O₃.[1] Its rigid, strained ring system and the presence of a reactive anhydride functional group make it a valuable building block in polymer synthesis, organic synthesis, and materials science. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.27 | t | ~1.8 | 2H | H-5, H-6 (alkene) |
| 3.49 | m | - | 2H | H-1, H-4 (bridgehead) |
| 3.30 | s | - | 2H | H-2, H-3 |
| 1.53 | m | - | 2H | H-7 (bridge) |
Solvent: CDCl₃. The data is a compilation from typical spectra and may show slight variations based on experimental conditions.
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 171.5 | C=O (carbonyl) |
| 135.8 | C-5, C-6 (alkene) |
| 48.9 | C-1, C-4 (bridgehead) |
| 46.8 | C-2, C-3 |
| 46.2 | C-7 (bridge) |
Solvent: DMSO-d₆. Data is referenced from comparative studies of endo and exo isomers.[2]
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 1838 | Strong | C=O stretch (anhydride, symmetric) |
| 1759 | Strong | C=O stretch (anhydride, asymmetric) |
| ~3000 | Medium | C-H stretch (alkene) |
| ~2900 | Medium | C-H stretch (alkane) |
| 1225 | Strong | C-O-C stretch (anhydride) |
Sample preparation: KBr pellet. The two distinct carbonyl peaks are characteristic of a cyclic anhydride.[3]
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 164 | ~20 | [M]⁺ (Molecular ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 66 | ~80 | [C₅H₆]⁺ (Cyclopentadiene radical cation) |
| 39 | ~40 | [C₃H₃]⁺ |
Ionization method: Electron Ionization (EI). The fragmentation pattern is consistent with a retro-Diels-Alder reaction.[4][5]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is first recorded.
-
The KBr pellet containing the sample is then placed in the sample holder of the FT-IR spectrometer.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for other inlet systems.
-
Ionization (Electron Ionization - EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ([M]⁺), which is a radical cation.
-
Mass Analysis: The positively charged ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Navigating the Solubility of Carbic Anhydride: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of Carbic anhydride in organic solvents, providing a practical framework for its application in research and drug development. This guide addresses the current landscape of solubility data, offers a detailed protocol for its experimental determination, and presents comparative data for a structurally related compound to inform formulation strategies.
Introduction: Understanding the Solubility Profile of this compound
This compound, also known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, is a pivotal building block in organic synthesis, finding applications in the development of polymers, resins, and pharmaceutical intermediates. Its utility in these domains is fundamentally linked to its solubility in various organic solvents, which dictates reaction kinetics, purification methods, and the formulation of drug delivery systems.
A thorough review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. While qualitative descriptions of its solubility are available, precise numerical values (e.g., in g/100 mL or mol/L) at defined temperatures are not extensively documented. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the known qualitative solubility, a detailed experimental protocol for the quantitative determination of its solubility, and, for comparative purposes, quantitative data for the structurally analogous compound, maleic anhydride.
Qualitative Solubility of this compound
Based on available chemical literature, this compound exhibits the following qualitative solubility characteristics:
-
Soluble in:
-
Benzene
-
Toluene
-
Acetone
-
Carbon tetrachloride
-
Chloroform
-
Ethanol
-
Ethyl acetate
-
-
Slightly soluble in:
-
Petroleum ether
-
Methanol
-
Chloroform
-
It is important to note that this compound reacts with water to form the corresponding dicarboxylic acid.
Quantitative Solubility Data for a Structurally Related Anhydride: Maleic Anhydride
To provide a quantitative context for researchers, the following table summarizes the solubility of maleic anhydride, a structurally similar cyclic anhydride, in various organic solvents at 25 °C. This data can serve as a preliminary guide for solvent selection, although the actual solubility of this compound will differ.
| Solvent | Chemical Class | Solubility of Maleic Anhydride ( g/100 g solvent) at 25 °C |
| Acetone | Ketone | 227[1] |
| Ethyl Acetate | Ester | 112[1] |
| Benzene | Aromatic Hydrocarbon | 50[1] |
| Chloroform | Halogenated Hydrocarbon | 52.5[1] |
| Toluene | Aromatic Hydrocarbon | 23.4[1] |
| o-Xylene | Aromatic Hydrocarbon | 19.4 |
| Carbon Tetrachloride | Halogenated Hydrocarbon | 0.60[1] |
| Ligroin (Petroleum Ether) | Aliphatic Hydrocarbon | 0.25[1] |
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is provided. This method is robust for determining the equilibrium solubility of a solid compound in a solvent.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of this compound. A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (if compatible with the anhydride) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 210 nm). A calibration curve of known concentrations of this compound in the solvent must be prepared to quantify the unknown sample.
-
UV-Vis Spectrophotometry: This method can be used if this compound has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength. A calibration curve of absorbance versus known concentrations of this compound in the specific solvent is required.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information and tools to effectively work with this compound in various organic solvents. While quantitative data remains to be fully elucidated in the public domain, the provided experimental protocol offers a clear pathway to generating this critical information, thereby facilitating more informed and efficient research and development.
References
Thermochemistry of Carbic anhydride formation
An In-depth Technical Guide to the Thermochemistry of Carbic Anhydride Formation
Introduction
This compound, systematically known as endo,cis-5-Norbornene-2,3-dicarboxylic anhydride or (3aα,4α,7α,7aα)-3a,4,7,7a-Tetrahydro-4,7-methano-isobenzofuran-1,3-dione, is a bicyclic compound synthesized via the Diels-Alder reaction.[1][2][3] Its formation from 1,3-cyclopentadiene and maleic anhydride is a classic example of [4+2] cycloaddition, a cornerstone of organic synthesis.[3][4] The thermochemical properties of this reaction are of significant interest to researchers and drug development professionals, as the bicyclo[2.2.1]heptene scaffold is a common motif in pharmaceuticals and advanced polymers. Understanding the enthalpy, entropy, and Gibbs free energy changes associated with its formation is crucial for reaction optimization, process scaling, and predicting product stability.
The reaction is highly exothermic, a consequence of converting two weaker π-bonds in the reactants into two stronger σ-bonds in the product.[4] It is also characterized by a large negative entropy change, as two independent molecules combine to form a single, more ordered structure.[4] This guide provides a comprehensive overview of the quantitative thermochemical data, experimental methodologies for its determination, and the theoretical underpinnings of this compound formation.
Reaction Pathway and Stereochemistry
The formation of this compound is a concerted pericyclic reaction that proceeds through a cyclic transition state. The reaction between cyclopentadiene and maleic anhydride predominantly yields the endo isomer, a preference explained by the "endo rule," which posits stabilizing secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile.[5][6] While the endo product is kinetically favored, the exo isomer is generally more thermodynamically stable.[7] At elevated temperatures, the reversible nature of the Diels-Alder reaction can lead to the formation of an equilibrium mixture containing the more stable exo product through a retro-Diels-Alder/Diels-Alder sequence.[6][7]
Caption: Diels-Alder reaction pathway for this compound formation.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical parameters for this compound and its formation reaction, compiled from the NIST Chemistry WebBook and other sources.[8][9][10]
Table 1: Reaction Thermochemistry for Maleic Anhydride + 1,3-Cyclopentadiene → this compound
| Parameter | Value | Units | Method | Conditions | Reference |
| ΔrH° | -104 ± 2 | kJ/mol | Calorimetry (Cm) | Liquid phase; Dioxane solvent | Breslauer and Kabakoff, 1974[8] |
Table 2: Phase Change Thermochemistry for this compound
| Parameter | Value | Units | Method | Temperature (K) | Reference |
| ΔsubH° | 97 ± 4.2 | kJ/mol | Mass-loss Knudsen effusion (MG) | N/A | Rogers and Quan, 1973[8][10] |
| ΔfusH | 3.71 | kJ/mol | N/A | 437.2 | Pincock, Wilson, et al., 1967[8][10] |
| Ttriple | 435.4 | K | N/A | N/A | Weinstein, Leffler, et al., 1984[8][10] |
| Tfus | 437.2 - 438.2 | K | N/A | N/A | Literature Value[3][11] |
(Note: ΔrH° is the standard enthalpy of reaction, ΔsubH° is the standard enthalpy of sublimation, ΔfusH is the enthalpy of fusion, Ttriple is the triple point temperature, and Tfus is the fusion (melting) temperature.)
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data, such as the enthalpy of reaction, relies heavily on calorimetric techniques.[12] These methods measure the heat released or absorbed during a chemical reaction.
Solution Calorimetry for Enthalpy of Reaction (ΔrH°)
Solution calorimetry is a common method to determine the heat of reaction in the liquid phase. The principle involves carrying out the reaction in a solvent within an insulated calorimeter and measuring the subsequent temperature change.
Generalized Experimental Protocol:
-
Calorimeter Calibration: The heat capacity of the calorimeter system (vessel, stirrer, thermometer, and solvent) is determined. This is typically done by introducing a known amount of heat, either via an electric heater or by performing a reaction with a well-characterized enthalpy change, and measuring the resulting temperature rise (ΔT).[13][14]
-
Reactant Preparation: A known mass of maleic anhydride is dissolved in a specific volume of a suitable solvent (e.g., dioxane) inside the calorimeter vessel. The system is allowed to reach thermal equilibrium.[5]
-
Reaction Initiation: A sealed ampoule containing a known mass of freshly distilled 1,3-cyclopentadiene is submerged in the solution. Once the system is at a stable initial temperature (T_initial), the ampoule is broken to initiate the reaction.[5]
-
Temperature Measurement: The temperature of the solution is continuously monitored as the reaction proceeds. The maximum temperature reached (T_final) is recorded.
-
Data Analysis: The heat evolved by the reaction (q_rxn) is calculated based on the temperature change (ΔT = T_final - T_initial), the heat capacity of the calorimeter and its contents. The molar enthalpy of reaction (ΔrH°) is then determined by dividing q_rxn by the number of moles of the limiting reactant.
Caption: Generalized workflow for a solution calorimetry experiment.
Computational Thermochemistry
In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of reactions. Methods like Hartree-Fock (RHF) with specific basis sets (e.g., 6-31G) can be used to optimize the geometries of reactants, products, and transition states, and to calculate their electronic energies.[15] From these energies, thermochemical properties such as the enthalpy of reaction can be derived.
These computational studies are particularly useful for:
-
Corroborating experimental findings.
-
Investigating reaction mechanisms and transition state structures.
-
Predicting the relative stabilities of isomers, such as the endo and exo adducts.[15]
-
Estimating thermochemical data when experimental measurements are difficult or unavailable.
Caption: Logical workflow for computational thermochemistry analysis.
Conclusion
The formation of this compound is a thermodynamically favorable process, driven by a significant negative enthalpy change. Experimental data, primarily from calorimetry, quantifies the exothermicity of this Diels-Alder reaction. These experimental values are complemented by computational studies that provide deeper insight into the reaction mechanism and energetics. For professionals in drug development and materials science, a thorough understanding of these thermochemical principles is essential for controlling reaction outcomes, ensuring product stability, and designing efficient synthetic routes that leverage the unique and versatile structure of this compound.
References
- 1. This compound (CAS 129-64-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [drugfuture.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound | 129-64-6 [chemicalbook.com]
- 12. Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
Alternate names for Carbic anhydride (endo-5-norbornene-2,3-dicarboxylic anhydride)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carbic anhydride, scientifically known as endo-5-norbornene-2,3-dicarboxylic anhydride. This versatile compound is a cornerstone in various chemical syntheses, finding applications from polymer chemistry to the development of pharmaceuticals. This document details its alternative names, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a chemical intermediate and a crosslinking agent.
Nomenclature and Identification
This compound is known by a variety of synonyms and trade names, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for accurate identification and literature research.
Systematic and Common Names:
-
IUPAC Name: (1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione[1]
-
Common Names: this compound, Nadic anhydride, Endic anhydride[1]
-
Systematic Chemical Names: cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, endo-5-Norbornene-2,3-dicarboxylic anhydride, Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[2][3][4]
Other Identifiers:
-
A comprehensive list of additional synonyms is provided in the table below.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the following table for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C9H8O3 | [1][5] |
| Molecular Weight | 164.16 g/mol | [1][3] |
| Appearance | White crystalline powder | |
| Melting Point | 164-167 °C | [5][6] |
| Boiling Point | 110-125 °C at 1 x 10-3 Torr | [5] |
| Density | 1.417 g/cm3 | [7] |
| Solubility | Soluble in benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, ethyl acetate. Slightly soluble in petroleum ether. Decomposes in water. | [7][8][9] |
Synthesis of this compound: A Detailed Experimental Protocol
The primary method for synthesizing endo-5-norbornene-2,3-dicarboxylic anhydride is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and maleic anhydride.[2][8] This reaction is highly stereoselective, predominantly forming the endo isomer under kinetic control.[2]
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexanes (or petroleum ether)[1]
-
Fractional distillation apparatus
-
Reaction vessel (e.g., round-bottom flask or Craig tube)[5]
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel or centrifuge)[5]
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is obtained by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) is collected in a chilled receiving flask.[1] Caution: Cyclopentadiene readily dimerizes at room temperature and should be used immediately after preparation.
-
Diels-Alder Reaction:
-
In a reaction vessel, dissolve maleic anhydride in ethyl acetate. Gentle warming may be required to facilitate dissolution.[1]
-
Add an equal volume of hexanes or petroleum ether to the solution and mix well.[1]
-
Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution while stirring. The reaction is exothermic.[2]
-
Continue stirring the reaction mixture. The product will begin to crystallize.[5]
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize crystallization.[5]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel or by centrifugation if using a Craig tube.[5]
-
Wash the crystals with a small amount of cold hexanes or petroleum ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Characterization:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (164-167 °C).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong carbonyl (C=O) stretching bands for the anhydride group around 1840 cm⁻¹ and 1767 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the endo isomer and assess its purity.[4][11][12]
Key Applications and Reactivity
This compound's reactivity, stemming from the strained anhydride ring and the norbornene double bond, makes it a valuable building block in organic synthesis and polymer chemistry.
Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, its derivative, cis-5-norbornene-exo-2,3-diimide, is a key precursor for antipsychotic drugs such as lurasidone.[8] The synthesis involves the isomerization of the endo anhydride to the exo form, followed by reaction with an appropriate amine to form the imide.
Polymer Chemistry and Material Science
A significant application of this compound is in polymer chemistry, where it is used as a monomer and a crosslinking agent.
-
Epoxy Resin Curing Agent: this compound and its derivatives are widely used as hardeners for epoxy resins.[7][13] The anhydride ring reacts with the hydroxyl groups on the epoxy resin backbone, initiating a crosslinking process that results in a rigid, thermoset polymer with excellent thermal and mechanical properties.[14][15] The curing process can be accelerated by the addition of a catalyst, such as a tertiary amine.
The general workflow for using this compound as an epoxy curing agent is depicted below.
-
Monomer for Polymerization: The norbornene unit of this compound can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with anhydride functionalities along the backbone.[16] These polymers can be further modified through reactions of the anhydride groups, allowing for the synthesis of functional materials with tailored properties.[10]
The reactivity of the anhydride group allows for various chemical transformations, providing a versatile platform for the synthesis of a wide range of derivatives. The reaction pathway for the formation of esters and amides from this compound is illustrated below.
Conclusion
This compound, or endo-5-norbornene-2,3-dicarboxylic anhydride, is a chemical compound of significant industrial and academic importance. Its straightforward synthesis via the Diels-Alder reaction, coupled with the versatile reactivity of its anhydride and norbornene functionalities, makes it a valuable precursor in the development of pharmaceuticals, high-performance polymers, and other advanced materials. A thorough understanding of its properties and reaction chemistry is essential for researchers and professionals working in these fields.
References
- 1. The Diels-Alder Reaction [cs.gordon.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H8O3 | CID 2723766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cis-5-ノルボルネン-endo-2,3-ジカルボン酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP0035880B1 - Pre-reacted carboxylic acid anhydride complexes as low temperature curing agents for epoxy resins - Google Patents [patents.google.com]
- 8. www2.latech.edu [www2.latech.edu]
- 9. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, 97% | Fisher Scientific [fishersci.ca]
- 10. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solved Provided below is the 13C-NMR spectrum of the | Chegg.com [chegg.com]
- 13. tri-iso.com [tri-iso.com]
- 14. dianhydrides.com [dianhydrides.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Carbic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbic anhydride, formally known as cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is a bicyclic organic compound that has played a pivotal role in the development of synthetic organic chemistry. Its discovery in 1928 by Otto Diels and Kurt Alder was a landmark achievement, leading to their reception of the Nobel Prize in Chemistry in 1950 for the development of the diene synthesis, now famously known as the Diels-Alder reaction.[1] This guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this compound, tailored for professionals in research and drug development.
A Historical Timeline of this compound
The story of this compound is intrinsically linked to the discovery and elucidation of the Diels-Alder reaction, a cornerstone of modern organic synthesis.
-
Late 19th and Early 20th Century: Early examples of diene reactions were observed by various chemists, but the systematic nature and broad applicability of the reaction were not yet understood.
-
1928: Otto Diels and his student Kurt Alder, at the University of Kiel, published their seminal work in Justus Liebigs Annalen der Chemie.[2] They described the reaction of cyclopentadiene with maleic anhydride, which produced a crystalline adduct with "unusual beauty" – this compound.[3] This publication laid the foundation for the understanding of [4+2] cycloaddition reactions.
-
1950: In recognition of their groundbreaking work on the diene synthesis, Otto Diels and Kurt Alder were jointly awarded the Nobel Prize in Chemistry.[1] This solidified the importance of their discovery and spurred further research into its applications.
-
Mid-20th Century to Present: The Diels-Alder reaction, with the synthesis of this compound as a classic example, has become a fundamental tool in organic synthesis. It is widely used in the production of polymers, pharmaceuticals, and other complex organic molecules. The stereoselectivity of the reaction, particularly the preference for the endo isomer in the case of this compound, has been a subject of extensive study, leading to a deeper understanding of reaction mechanisms and stereocontrol.
Physicochemical Properties
This compound and its exo isomer exhibit distinct physical properties, which are crucial for their separation and characterization.
| Property | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (endo) | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (exo) |
| CAS Number | 129-64-6 | 2746-19-2 |
| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [4] | 164.16 g/mol [5] |
| Melting Point | 165-167 °C[4] | 140-145 °C[5] |
| Boiling Point | Decomposes | 331.1 ± 42.0 °C at 760 mmHg[5] |
| Density | 1.417 g/cm³[6] | 1.4 ± 0.1 g/cm³[5] |
| Solubility | Soluble in ethyl acetate, acetone, benzene; slightly soluble in petroleum ether.[7] | Soluble in common organic solvents. |
| Appearance | White crystalline solid | White crystalline solid |
The Diels-Alder Reaction: Synthesis of this compound
The synthesis of this compound is a classic example of the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile (maleic anhydride).[1]
Reaction Mechanism and Stereoselectivity
The reaction proceeds in a concerted fashion, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. A key feature of the reaction between cyclopentadiene and maleic anhydride is its high endo selectivity.
The "Alder Endo Rule" states that for cyclic dienes and dienophiles, the dienophile's substituents preferentially orient themselves "inside" the pocket formed by the diene in the transition state.[8] This is despite the exo product being the more thermodynamically stable isomer due to reduced steric hindrance. The preference for the endo product is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state.[8]
Experimental Protocols
The following are detailed methodologies for the synthesis of endo- and exo-Carbic anhydride.
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
This protocol is adapted from established laboratory procedures.[7]
Materials:
-
Dicyclopentadiene
-
Maleic anhydride (7.64 g)
-
Ethyl acetate (30 mL)
-
Petroleum ether or hexane
Equipment:
-
Round bottom flasks (100 mL)
-
Distillation apparatus
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is thermally cracked via a retro-Diels-Alder reaction to yield cyclopentadiene. This is achieved by heating dicyclopentadiene in a distillation apparatus. The cyclopentadiene monomer distills at a lower temperature (around 40-45 °C) and should be collected in a flask cooled in an ice bath to prevent re-dimerization.[7]
-
Reaction Setup: In a separate flask, dissolve 7.64 g of maleic anhydride in 30 mL of ethyl acetate.[7] The flask containing the freshly distilled cyclopentadiene (approximately 8 mL) should be kept in an ice bath.
-
Diels-Alder Reaction: Slowly add the maleic anhydride solution to the chilled cyclopentadiene with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial. Continue stirring at room temperature until a white precipitate of the endo-adduct forms.[7]
-
Isolation and Purification: The precipitate can be collected by vacuum filtration using a Büchner funnel. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield white, needle-like crystals of cis-5-norbornene-endo-2,3-dicarboxylic anhydride.
Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
The exo isomer is typically synthesized by the isomerization of the endo isomer.[9]
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (200 g)
-
Toluene (600 mL)
Equipment:
-
1 L reaction flask
-
Microwave autoclave or oil bath
-
Stirrer
Procedure:
-
Isomerization: A solution of 200 g of cis-5-norbornene-endo-2,3-dicarboxylic anhydride in 600 mL of toluene is prepared in a 1 L reaction flask.[9]
-
Heating: The reaction mixture is heated to a high temperature. This can be achieved efficiently using a microwave autoclave at around 200 °C for a short duration (e.g., 8 minutes) or by heating in an oil bath.[9] The high temperature provides the energy to overcome the activation barrier for the retro-Diels-Alder reaction of the endo isomer, allowing it to re-form and then re-cyclize to the more thermodynamically stable exo isomer.
-
Crystallization and Isolation: After heating, the solution is cooled to promote crystallization of the exo product. The crystals are then collected by filtration and dried.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride |
| ¹H NMR | Characteristic peaks corresponding to the different protons in the bicyclic structure. The coupling constants are indicative of the endo stereochemistry.[10] |
| ¹³C NMR | Signals for the carbonyl carbons, olefinic carbons, and the aliphatic carbons of the norbornene framework.[11] |
| IR Spectroscopy | Strong absorption bands in the carbonyl region (typically around 1780 and 1860 cm⁻¹) characteristic of an anhydride.[11] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 164.16 g/mol .[12] |
Applications in Research and Drug Development
This compound and its derivatives are valuable building blocks in various fields:
-
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyimides with high thermal stability.
-
Pharmaceutical Synthesis: The rigid bicyclic structure of the norbornene core is a useful scaffold for the design of new therapeutic agents. Derivatives of this compound have been incorporated into various drug candidates.
-
Materials Science: It serves as a cross-linking agent and an intermediate in the production of epoxy resins and other performance materials.
Conclusion
From its serendipitous discovery in 1928 to its current status as a fundamental building block in organic synthesis, this compound continues to be a molecule of great significance. Its synthesis provides a classic and instructive example of the powerful and elegant Diels-Alder reaction. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthetic methodologies associated with this compound is essential for leveraging its unique chemical architecture in the creation of novel molecules and materials.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels, O. and Alder, K. (1928). Synthesen in der hydroa romatischen Reihe. Liebigs Annalen der Chemie, 460(1), 98122. - References - Scientific Research Publishing [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cis-5-ノルボルネン-endo-2,3-ジカルボン酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS#:2746-19-2 | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Chemsrc [chemsrc.com]
- 6. store.p212121.com [store.p212121.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 10. This compound(129-64-6) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | C9H8O3 | CID 2723766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Carbic Anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of carbic anhydride (endo,cis-5-Norbornene-2,3-dicarboxylic anhydride) in polymer synthesis, with a focus on its application in the development of advanced materials for drug delivery and other biomedical applications. This document includes synthetic protocols, quantitative data, and visual representations of reaction pathways.
Introduction to this compound in Polymer Science
This compound is a cyclic dicarboxylic anhydride containing a strained norbornene ring system. This strained structure makes it a reactive monomer for various polymerization reactions, particularly ring-opening copolymerization (ROCOP). The resulting polyesters possess unique properties, including biodegradability and functionality, making them attractive for biomedical applications. The norbornene moiety also provides a site for post-polymerization modification, allowing for the introduction of various functionalities. Polyanhydrides, in general, are a class of biodegradable polymers known for their surface-eroding properties, which is highly desirable for controlled drug delivery systems.[1][2][3]
Key Applications
The primary application of polymers derived from this compound and other anhydrides is in the field of controlled drug delivery.[1][2][3] The hydrolytically labile anhydride bond in the polymer backbone allows for predictable degradation and drug release.[1][2]
-
Drug Delivery Vehicles: Polyanhydrides can be formulated into various drug delivery systems such as solid implants, injectable formulations, microspheres, and nanoparticles for the sustained release of small molecule drugs, vaccines, and peptides.[1][2]
-
Biocompatible Materials: The degradation products of polyanhydrides are generally non-toxic and are easily eliminated from the body, making them highly biocompatible.[1][2]
-
Coatings and Adhesives: Carboxylic acid anhydride functional polymers are also utilized in coatings and adhesives due to their reactivity, durability, and ability to enhance adhesion and cross-linking.[4]
Polymer Synthesis Methodologies
Several methods are employed for the synthesis of polyanhydrides, each with its advantages and limitations.
-
Melt Polycondensation: This is a common method for synthesizing polyanhydrides from dicarboxylic acid monomers, often using acetic anhydride as a dehydrating agent.[1][2] The process involves heating the monomers above their melting point under a vacuum.
-
Solution Polycondensation: This method is carried out in a solvent at lower temperatures compared to melt polycondensation. However, it typically results in polymers with lower molecular weights.[5]
-
Ring-Opening Copolymerization (ROCOP): This is a versatile method for producing polyesters with well-defined structures and molecular weights. It involves the reaction of cyclic anhydrides, like this compound, with epoxides in the presence of a catalyst.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of Poly(ester-anhydride) via Ring-Opening Copolymerization (ROCOP) of this compound and an Epoxide
This protocol describes a general procedure for the synthesis of a polyester from this compound and a generic epoxide using a metal-based catalyst.
Materials:
-
This compound (endo,cis-5-Norbornene-2,3-dicarboxylic anhydride)
-
Epoxide monomer (e.g., propylene oxide, cyclohexene oxide)
-
Catalyst (e.g., (salen)CrCl, zinc-cobalt(III) double-metal cyanide complex)[8][9]
-
Co-catalyst (if required, e.g., bis(triphenylphosphine)iminium chloride - PPNCl)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol
-
Dichloromethane
Procedure:
-
Purification of Reagents: Ensure all reagents and solvents are rigorously purified and dried to prevent premature chain termination. Epoxides and solvents should be distilled, and this compound can be recrystallized or sublimed.[8]
-
Reaction Setup: In a glovebox, add this compound, the catalyst, and co-catalyst (if used) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Monomer Addition: Add anhydrous toluene to dissolve the solids. Then, add the purified epoxide monomer to the flask via syringe.
-
Polymerization: Seal the flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 45-100 °C).[8] Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR spectroscopy.
-
Polymer Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a beaker of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H and ¹³C NMR spectroscopy and FT-IR spectroscopy.
Logical Workflow for ROCOP Synthesis
Caption: Workflow for the synthesis of polyesters via ROCOP.
Quantitative Data
The properties of polymers derived from anhydrides can be tailored by adjusting the monomers and reaction conditions. The following table summarizes representative data for anhydride-based polymers.
| Polymer System | Synthesis Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Decomposition Temp. (°C) | Reference |
| Poly(propylene maleate) | ROCOP | up to 82.8 | - | up to 311.5 | [9] |
| Poly(sebacic anhydride) | Melt Condensation | - | - | - | [1][2] |
| Poly(caprolactone) (from ε-CL ROP) | ROP | 6 - 45 | - | - | [10] |
| Polyesters from epoxides and maleic anhydride | ROCOP | up to 152.0 | - | - | [9] |
Signaling Pathways and Logical Relationships
The synthesis of polyesters from this compound and epoxides via ring-opening copolymerization (ROCOP) proceeds through a well-defined catalytic cycle. The following diagram illustrates a simplified mechanism.
Simplified Catalytic Cycle for ROCOP
Caption: Simplified catalytic cycle for ROCOP of an epoxide and this compound.
Post-Polymerization Modification
The unsaturation in the norbornene ring of this compound-derived polymers provides a handle for post-polymerization modification. This allows for the introduction of various functional groups to tailor the polymer's properties for specific applications. For example, thiol-ene click chemistry can be used to attach targeting ligands or other bioactive molecules.[6]
Post-Polymerization Modification Pathway
Caption: Thiol-ene modification of a this compound-based polymer.
Conclusion
This compound is a valuable monomer for the synthesis of functional and biodegradable polymers with significant potential in biomedical applications, particularly for controlled drug delivery. The ability to tailor the polymer properties through copolymerization and post-polymerization modification makes it a versatile building block for the design of advanced materials. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own polymer synthesis endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polysciences.com [polysciences.com]
- 5. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]
- 6. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Carbic Anhydride in Copolymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbic anhydride, also known as nadic anhydride or cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is a versatile monomer employed in the synthesis of a diverse range of copolymers. Its strained bicyclic structure and reactive anhydride functionality make it a valuable building block for creating polymers with unique thermal, mechanical, and chemical properties. These characteristics have led to its application in advanced materials, coatings, adhesives, and notably, in the biomedical field for drug delivery systems. This document provides detailed application notes and experimental protocols for the copolymerization of this compound via various methods, including Ring-Opening Metathesis Polymerization (ROMP) and Ring-Opening Copolymerization (ROCOP) with epoxides.
Applications of this compound Copolymers
Copolymers derived from this compound exhibit a range of properties that make them suitable for specialized applications:
-
Thermosetting Polymers: this compound is a key component in the formulation of epoxy-anhydride thermosets, where it acts as a curing agent, leading to materials with high glass transition temperatures and excellent mechanical strength.[1][2]
-
Drug Delivery Systems: The anhydride groups in the copolymer backbone can be readily hydrolyzed or reacted with amine- or hydroxyl-containing drugs, allowing for the covalent conjugation of therapeutic agents. This creates polymer-drug conjugates that can offer controlled release profiles and improved drug stability. Polyanhydrides, a class of polymers that can be synthesized using this compound derivatives, are known for their biocompatibility and surface-eroding properties, making them ideal for sustained drug delivery.[3][4][5][6] The resulting copolymers can be formulated into various delivery vehicles such as microspheres, nanoparticles, and injectable gels.[3][4]
-
Biomaterials and Tissue Engineering: The ability to tailor the hydrophilicity and degradability of this compound copolymers makes them promising candidates for biomaterials used in tissue engineering and for creating biocompatible coatings for medical devices.[6][7]
-
High-Performance Engineering Materials: Grafting this compound onto other polymers can significantly modify their properties, leading to high-performance materials with improved adhesion and compatibility in blends.[8]
Copolymerization Methodologies
This compound can be copolymerized through several mechanisms, each offering distinct advantages in controlling the polymer architecture and properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing cyclic olefins like the norbornene moiety in this compound and its derivatives. This method allows for the synthesis of high molecular weight polymers with controlled architectures, including block copolymers.[9] The use of catalysts like Grubbs' catalysts provides excellent functional group tolerance.[9][10]
This protocol is a generalized procedure based on the principles of ROMP for norbornene-based monomers.
Materials:
-
cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivative (Monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of the this compound derivative monomer in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the appropriate amount of Grubbs' third-generation catalyst in a small amount of anhydrous THF.
-
Initiation: Transfer the catalyst solution to the monomer solution via a syringe under inert atmosphere. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by techniques like ¹H NMR by taking aliquots at different time intervals. Living polymerization characteristics can be confirmed by a linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI < 1.30).[9]
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.
Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides
The ROCOP of epoxides with cyclic anhydrides, including this compound, is an effective method for synthesizing polyesters.[11] This reaction is typically catalyzed by metal-based complexes, often in the presence of a co-catalyst.
This protocol is adapted from procedures for the ROCOP of anhydrides and epoxides.[12][13]
Materials:
-
Cyclohexene oxide (CHO)
-
Phthalic anhydride (PA)
-
Chromium(III) or Aluminum(III) salen-type complex (Catalyst)[13][14][15]
-
4-(Dimethylamino)pyridine (DMAP) or Bis(triphenylphosphine)iminium chloride (PPNCl) (Co-catalyst)
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the catalyst, co-catalyst, and the anhydride (e.g., phthalic anhydride) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Monomer Addition: Add anhydrous toluene to dissolve the solids, followed by the addition of the epoxide (e.g., cyclohexene oxide). The typical monomer-to-catalyst ratio can range from 100:1 to 500:1.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified reaction time (e.g., 16-24 hours).[11][12]
-
Precipitation: After cooling the reaction to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Purification: Stir the polymer in methanol, then collect it by filtration. The polymer may be redissolved in a suitable solvent like dichloromethane and re-precipitated to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the final polymer product under vacuum until a constant weight is achieved.
Characterization:
-
Conversion and Selectivity: Determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
Molecular Weight and Polydispersity: Analyzed by GPC.
-
Thermal Properties: Measured using DSC and TGA.
Data Presentation
The following tables summarize representative quantitative data for copolymers synthesized using this compound and related monomers from various studies.
Table 1: Ring-Opening Metathesis Polymerization of Norbornene Anhydride Derivatives
| Monomer | Catalyst | [M]/[C] | Mn ( g/mol ) | PDI | Reference |
| NDCA derivative (M4) | G3 | 100 | 25,000 | < 1.30 | [9] |
| NDCA derivative (M4) | G3 | 200 | 50,000 | < 1.30 | [9] |
NDCA: cis-5-norbornene-endo-2,3-dicarboxylic anhydride [M]/[C]: Monomer to Catalyst ratio Mn: Number-average molecular weight PDI: Polydispersity Index
Table 2: Ring-Opening Copolymerization of Epoxides and Anhydrides
| Epoxide | Anhydride | Catalyst/Co-catalyst | Mn ( g/mol ) | PDI | Tg (°C) | Reference |
| CHO | PA | Aluminum complex 4 / TBAB | 3,600 | 1.1 | 110 | [11][12] |
| LO | PA | Aluminum complex 4 / TBAB | 2,500 | 1.2 | 85 | [11][12] |
| CHO | SA | Aluminum complex 4 / TBAB | 2,800 | 1.1 | 65 | [11][12] |
| CHO | PA | Cr(III) complex / DMAP | up to 16,300 | - | 147 | [16] |
| LO | PA | Cr(III) complex / DMAP | up to 14,000 | narrow | 136 | [16] |
CHO: Cyclohexene Oxide; LO: Limonene Oxide; PA: Phthalic Anhydride; SA: Succinic Anhydride TBAB: Tetrabutylammonium bromide; DMAP: 4-(Dimethylamino)pyridine Tg: Glass transition temperature
Visualizations
Experimental Workflow for ROMP of this compound Derivatives
Caption: Workflow for the Ring-Opening Metathesis Polymerization of this compound derivatives.
Logical Relationship for Drug Delivery Application
Caption: Conceptual pathway for developing a this compound-based drug delivery system.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Maleic anhydride copolymers--a versatile platform for molecular biosurface engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Ring-Opening Polymerization of Carbic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of Carbic anhydride, a versatile monomer for the synthesis of functional polyesters. The resulting polymers, with their unique stereochemistry and potential for post-polymerization modification, are of significant interest in the development of advanced drug delivery systems and other biomedical applications.
Introduction
This compound, also known as endo-5-norbornene-2,3-dicarboxylic anhydride, is a cyclic anhydride monomer that can undergo ring-opening polymerization (ROP) to produce polyesters with a norbornene unit in the polymer backbone. This functionality allows for further chemical modification, making these polymers attractive for creating tailored biomaterials. The ROP of this compound can be achieved through various mechanisms, including anionic, coordination-insertion, and ring-opening metathesis polymerization (ROMP), each offering distinct advantages in controlling the polymer architecture.
Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allows for a controlled, zero-order release of encapsulated drugs.[1][2][3] This characteristic makes them highly suitable for applications in drug delivery, such as localized chemotherapy and vaccine delivery.[1][4] The polymers derived from this compound are being explored for similar applications, with the added benefit of the reactive norbornene moiety for conjugating targeting ligands or other functional molecules.
Reaction Mechanisms
The ring-opening of this compound can be initiated by various catalysts, leading to different polymerization pathways. The two primary mechanisms for producing polyesters are anionic and coordination-insertion ROP.
A generalized reaction mechanism for the anionic ring-opening polymerization of this compound is depicted below. This pathway is often initiated by nucleophiles such as alcohols in the presence of an organocatalyst.
Caption: Generalized mechanism for anionic ring-opening polymerization of this compound.
Quantitative Data
The molecular weight and polydispersity of polymers derived from the ring-opening of cyclic anhydrides are highly dependent on the reaction conditions. While comprehensive data for the homopolymerization of this compound is limited, the following table summarizes representative data from the ring-opening copolymerization of various cyclic anhydrides with epoxides, which provides insight into the expected polymer characteristics.
| Catalyst System | Monomers (Anhydride:Epoxide) | Temp. (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| (salen)CrCl / PPNCl | Phthalic Anhydride : Cyclohexene Oxide | 80 | 16 | 15.2 | 1.15 | [5] |
| (salen)AlCl / DMAP | Succinic Anhydride : Cyclohexene Oxide | 80 | 24 | 5.5 | 1.20 | [6] |
| Organoboron Catalyst | Phthalic Anhydride : Cyclohexene Oxide | 150 | - | 94.5 | 1.19 | [7] |
| LZn2(OAc)2 | Bio-derived Anhydride : Cyclohexene Oxide | - | - | - | - | [8] |
| [(Fsalph)Al(THF)][OTf] / [PPN]2[ADC] | This compound : Propylene Oxide | - | - | - | - | [8] |
This table presents data from various sources for illustrative purposes. Direct comparison may not be appropriate due to differing experimental setups.
Experimental Protocols
The following section provides detailed protocols for the synthesis and characterization of polymers derived from this compound.
Materials
-
This compound (endo-5-norbornene-2,3-dicarboxylic anhydride) (recrystallized from a suitable solvent such as ethyl acetate)
-
Initiator (e.g., benzyl alcohol, neopentanol) (distilled before use)
-
Catalyst (e.g., 4-dimethylaminopyridine (DMAP), N-heterocyclic carbene (NHC), or a metal-based catalyst)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, toluene)
-
Quenching agent (e.g., benzoic acid, acidic methanol)
-
Precipitation solvent (e.g., cold methanol, diethyl ether)
Protocol for Organocatalyzed Ring-Opening Polymerization
This protocol is adapted from procedures for the ROP of other cyclic anhydrides and can be optimized for this compound.
-
Monomer and Reagent Preparation: In a glovebox, a vial is charged with this compound (e.g., 200 mg, 1.22 mmol) and a magnetic stir bar.
-
Solvent and Initiator Addition: Anhydrous solvent (e.g., DCM, to achieve a desired monomer concentration) is added, followed by the initiator (e.g., benzyl alcohol, calculated for the target degree of polymerization).
-
Catalyst Addition: The catalyst (e.g., DMAP, typically 5-10 mol% relative to the initiator) is added as a stock solution in the reaction solvent to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60 °C) for a specified time (e.g., 1 to 24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Termination: The polymerization is quenched by the addition of a quenching agent (e.g., a small excess of benzoic acid).
-
Purification: The polymer is purified by precipitation into a non-solvent (e.g., cold methanol or diethyl ether). The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester carbonyl and the norbornene double bond.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of poly(this compound).
Caption: A typical workflow for the synthesis and evaluation of poly(this compound).
Applications in Drug Development
Polymers based on this compound offer several advantages for drug development:
-
Biodegradability: The polyester backbone is susceptible to hydrolysis, leading to biocompatible degradation products.[1]
-
Controlled Release: The surface-eroding nature of polyanhydrides can provide zero-order release kinetics for encapsulated drugs.[2][3]
-
Functionality: The norbornene moiety in the polymer backbone serves as a handle for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules to enhance the therapeutic efficacy of the drug delivery system.
-
Tunable Properties: The physical and chemical properties of the polymer, such as its degradation rate and hydrophilicity, can be tuned by copolymerizing this compound with other cyclic anhydrides or epoxides.
These properties make poly(this compound) and its copolymers promising candidates for a range of drug delivery applications, including the development of targeted cancer therapies, long-acting injectable formulations, and advanced vaccine adjuvants.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP) | MDPI [mdpi.com]
- 7. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Carbic Anhydride as a Cross-linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbic anhydride, also known as nadic anhydride or 5-norbornene-2,3-dicarboxylic anhydride, is a versatile cross-linking agent employed in polymer chemistry to create three-dimensional polymer networks. Its unique strained ring structure makes it reactive towards nucleophiles such as hydroxyl and amine groups present on polymer backbones. This reactivity, often utilized in conjunction with other chemistries like thiol-ene reactions, allows for the formation of hydrogels and other cross-linked polymer systems with tunable mechanical properties, degradation kinetics, and drug release profiles. These characteristics make this compound an attractive cross-linking agent for biomedical applications, including drug delivery, tissue engineering, and the development of responsive biomaterials.
Mechanism of Action
The primary reaction for cross-linking involves the ring-opening of the anhydride by a nucleophilic group (e.g., a hydroxyl or amine group) on the polymer chain. This reaction forms an ester or amide linkage, respectively, and a carboxylic acid group. The newly formed carboxylic acid can then participate in further reactions or influence the physicochemical properties of the resulting polymer network, such as its pH sensitivity.
In many applications, this compound is used to first modify a polymer, introducing a norbornene functionality. This norbornene-modified polymer can then be cross-linked through a secondary reaction, such as a light-initiated thiol-ene click reaction, providing excellent control over the gelation process.[1][2][3][4]
Applications in Drug Development
Polymers cross-linked with this compound offer several advantages in the field of drug development:
-
Controlled Drug Release: The cross-link density of the polymer network, which can be controlled by the concentration of this compound, directly influences the mesh size of the hydrogel. This, in turn, dictates the diffusion rate of encapsulated drugs, allowing for tunable and sustained release profiles.[5]
-
Biodegradability: The ester linkages formed during cross-linking are susceptible to hydrolysis, leading to the degradation of the polymer matrix. This biodegradability is crucial for in vivo applications, as it allows for the gradual release of the drug and the eventual clearance of the polymer from the body. The degradation rate can be tuned by altering the cross-linking density and the hydrophilicity of the polymer backbone.[1][3][4]
-
Biocompatibility: Many of the polymers used in conjunction with this compound, such as hyaluronic acid and polyethylene glycol (PEG), are known for their excellent biocompatibility, minimizing adverse reactions in biological systems.
-
Stimuli-Responsive Systems: The carboxylic acid groups introduced by the ring-opening of this compound can impart pH-sensitivity to the polymer network. This can be exploited to design drug delivery systems that release their payload in response to specific pH changes in the body, such as in the acidic microenvironment of a tumor.
Experimental Protocols
Protocol 1: Synthesis of Norbornene-Modified Hyaluronic Acid (NorHA) using this compound
This protocol describes the modification of hyaluronic acid (HA) with this compound to introduce norbornene functional groups, creating a polymer (NorHA) that can be subsequently cross-linked.[1][2][3][4]
Materials:
-
Hyaluronic acid (HA) sodium salt
-
This compound (5-Norbornene-2,3-dicarboxylic anhydride)
-
N,N-Dimethylformamide (DMF)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dialysis tubing (MWCO appropriate for the HA used)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolution of HA: Dissolve hyaluronic acid sodium salt in deionized water to create a 1% (w/v) solution. Stir the solution at room temperature until the HA is fully dissolved.
-
Reaction Setup: In a separate flask, dissolve this compound and a catalytic amount of DMAP in DMF. The molar ratio of this compound to HA repeating units can be varied to control the degree of modification (e.g., 5:1 to 20:1).
-
Reaction: Add the this compound solution dropwise to the HA solution while stirring vigorously. Allow the reaction to proceed at room temperature for 24-48 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against a large volume of DI water for 3-5 days, changing the water frequently to remove unreacted this compound, DMF, and DMAP.
-
-
Lyophilization: Freeze the purified NorHA solution and lyophilize to obtain a white, fluffy solid.
-
Characterization: The degree of norbornene modification can be quantified using ¹H NMR spectroscopy by comparing the integral of the vinyl protons of the norbornene group to the integral of the methyl protons of the N-acetyl group of HA.
Protocol 2: Formation of a Cross-linked NorHA Hydrogel via Thiol-Ene Photopolymerization
This protocol details the formation of a hydrogel from the synthesized NorHA via a photo-initiated thiol-ene reaction.
Materials:
-
Norbornene-Modified Hyaluronic Acid (NorHA) from Protocol 1
-
Dithiothreitol (DTT) or other dithiol cross-linker
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Macromer Solution Preparation: Dissolve the lyophilized NorHA in PBS to the desired concentration (e.g., 2-10% w/v).
-
Precursor Solution: To the NorHA solution, add the dithiol cross-linker. The molar ratio of thiol groups to norbornene groups is typically 1:1.
-
Photoinitiator Addition: Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v). Ensure it is completely dissolved.
-
Gelation: Pipette the precursor solution into a mold of the desired shape. Expose the solution to UV light (365 nm) for a specified time (e.g., 1-10 minutes) to initiate cross-linking. The gelation time will depend on the concentration of the macromer, cross-linker, and photoinitiator, as well as the intensity of the UV light.
-
Swelling and Characterization: The resulting hydrogel can be swelled in PBS to reach equilibrium. The mechanical properties (e.g., compressive modulus, shear modulus) and degradation kinetics can then be characterized.
Quantitative Data
The properties of this compound cross-linked polymers can be precisely tuned by varying the reaction parameters. The following tables summarize the impact of key variables on the final material characteristics.
Table 1: Effect of this compound to Hyaluronic Acid Molar Ratio on Degree of Modification and Mechanical Properties.
| Molar Ratio (this compound:HA) | Degree of Norbornene Modification (%) | Compressive Modulus (kPa) | Reference |
| 5:1 | ~15 | 5 ± 1 | [1][3][4] |
| 10:1 | ~30 | 12 ± 2 | [1][3][4] |
| 20:1 | ~55 | 25 ± 4 | [1][3][4] |
| 40:1 | ~100 | 48 ± 6 | [1][3][4] |
Table 2: Effect of Macromer Concentration on Mechanical Properties and Degradation Time of NorHA Hydrogels.
| NorHA Concentration (w/v %) | Shear Modulus (G') (Pa) | Time to 50% Degradation (days) | Reference |
| 2 | 150 ± 20 | 7 ± 1 | [1][3][4] |
| 5 | 800 ± 50 | 14 ± 2 | [1][3][4] |
| 10 | 3200 ± 200 | 28 ± 3 | [1][3][4] |
Table 3: Drug Release from Anhydride Cross-linked Polymer Matrices.
| Polymer System | Drug | Loading (%) | Release at 24h (%) | Release Mechanism | Reference |
| Cross-linked PAA-Ibuprofen | Ibuprofen | 30 | 35 | Hydrolysis and Diffusion | [6] |
| PAA 2000-Ibuprofen | Ibuprofen | 25 | 80 | Hydrolysis and Diffusion | [6] |
| Eudragit® L-100-Ibuprofen | Ibuprofen | 28 | 35 | Hydrolysis and Diffusion | [6] |
Conclusion
This compound is a valuable tool for polymer chemists and drug development professionals, enabling the creation of advanced polymer networks with tailored properties. The ability to control cross-linking density, and consequently mechanical strength, degradation rate, and drug release kinetics, makes it a powerful cross-linking agent for a wide range of biomedical applications. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own work. Further optimization of reaction conditions and polymer selection will undoubtedly lead to the development of even more sophisticated and effective drug delivery systems and tissue engineering scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Digital Light Processing of a Hydrolytically Degradable Hyaluronic Acid Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinker Architectures Impact Viscoelasticity in Dynamic Covalent Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Esters and Amides from Carbic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ester and amide derivatives from Carbic anhydride (endo-5-norbornene-2,3-dicarboxylic anhydride). This versatile building block, readily prepared via a Diels-Alder reaction, serves as a crucial intermediate in the synthesis of a variety of compounds, including active pharmaceutical ingredients (APIs) such as piperidinylbenzisoxazole antipsychotics.
Introduction
This compound is a cyclic anhydride featuring a strained bicyclic system, which imparts unique reactivity. The anhydride functionality is susceptible to nucleophilic attack by alcohols and amines, leading to ring-opening and the formation of mono-esters or mono-amides, respectively. Subsequent reaction can lead to the formation of diesters or diamides. These derivatives are of significant interest in medicinal chemistry and materials science. For instance, imides derived from this compound are key structural motifs in antipsychotic drugs like Lurasidone and Tandospirone.
Synthesis of Esters from this compound
The reaction of this compound with alcohols proceeds via nucleophilic acyl substitution to yield mono-esters, which can be further esterified to produce diesters. The reaction is often catalyzed by an acid or a Lewis acid, such as a titanium catalyst, and may require heating to go to completion. A base, such as pyridine, can be used to neutralize the carboxylic acid byproduct formed during the reaction.
General Reaction Pathway: Esterification
Caption: General reaction scheme for the synthesis of esters from this compound.
Quantitative Data for Ester Synthesis
The following table summarizes representative yields for the synthesis of various diesters from this compound.
| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Ethyl-1-hexanol | Titanium Catalyst | Not specified | >90 | >95 | [1] |
| n-Octanol | Titanium Catalyst | Not specified | >90 | >95 | [1] |
| 3,5,5-Trimethyl-1-hexanol | Titanium Catalyst | Not specified | >90 | >95 | [1] |
| n-Decanol | Titanium Catalyst | Not specified | >90 | >95 | [1] |
Experimental Protocol: Synthesis of Norbornene Dicarboxylate Esters[1]
This protocol describes the synthesis of diesters from 5-norbornene-2,3-dicarboxylic anhydride using a titanium catalyst.
Materials:
-
5-Norbornene-2,3-dicarboxylic anhydride (this compound)
-
Alcohol (e.g., 2-ethyl-1-hexanol, n-octanol, 3,5,5-trimethyl-1-hexanol, or n-decanol)
-
Titanium catalyst
-
Appropriate solvent (e.g., toluene)
Procedure:
-
Initial Ring-Opening: The reaction is conducted in two steps. The first step, the formation of the mono-ester, is a fast reaction that can occur without a catalyst.
-
In a round-bottom flask, dissolve 5-norbornene-2,3-dicarboxylic anhydride in a suitable solvent.
-
Add one equivalent of the desired alcohol to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC or NMR.
-
-
Second Esterification: The second step is a reversible esterification reaction to form the diester.
-
To the mono-ester solution, add the titanium catalyst.
-
Heat the reaction mixture to reflux.
-
Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor the reaction for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure diester.
-
-
Characterization:
-
The structure of the synthesized ester can be confirmed by 1H-NMR and other spectroscopic methods.
-
The purity of the compound can be determined by High-Performance Liquid Chromatography (HPLC).
-
Synthesis of Amides from this compound
This compound readily reacts with primary and secondary amines to form the corresponding amides. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring opening and the formation of a mono-amide carboxylic acid. With the use of a coupling agent or by heating, this intermediate can be converted to the corresponding imide. The synthesis of diamides can also be achieved.
General Reaction Pathway: Amidation
Caption: General reaction scheme for the synthesis of amides and imides from this compound.
Quantitative Data for Amide Synthesis
The following table presents yields for the synthesis of various diamides from the corresponding diacid of this compound ("Endic Acid"), which are indicative of the yields expected from the anhydride.
| Amine | Coupling Agent | Yield (%) | Reference |
| N-Methylpiperazine | DCC | 90 | [2] |
| Morpholine | DCC | 94 | [2] |
| Diethylamine | DCC | 51 | [2] |
| N-Methylaniline | DCC | 84 | [2] |
Experimental Protocol: Synthesis of Diamides from Endic Acid[2]
This protocol describes the synthesis of symmetric diamides from endic acid (the diacid derived from this compound) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. A similar approach can be adapted for the direct synthesis from this compound, or a two-step synthesis from the anhydride via the mono-amide intermediate.
Materials:
-
Endic acid (cis-5-Norbornene-endo-2,3-dicarboxylic acid)
-
Amine (e.g., N-methylpiperazine, morpholine) (2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2 equivalents)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Reaction Setup:
-
Dissolve endic acid in dichloromethane in a round-bottom flask.
-
Add 2 equivalents of the desired amine to the solution.
-
Cool the mixture in an ice bath.
-
-
Addition of Coupling Agent:
-
Slowly add a solution of 2 equivalents of DCC in dichloromethane to the cooled reaction mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-7 days. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Characterization:
-
The structure of the synthesized diamide can be confirmed by IR and 1H NMR spectroscopy.
-
Application in Drug Development: Synthesis of Lurasidone
This compound derivatives are pivotal intermediates in the synthesis of the atypical antipsychotic drug Lurasidone.[3][4] Lurasidone is used in the treatment of schizophrenia and bipolar disorder. The synthesis involves the reaction of a bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide derivative with other key building blocks.[4]
Lurasidone Synthesis and Mechanism of Action Workflow
Caption: Workflow illustrating the use of a this compound derivative in the synthesis of Lurasidone and its mechanism of action.
Atypical antipsychotics like Lurasidone exhibit a multi-modal mechanism of action, primarily targeting dopamine and serotonin receptors.[5] Lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor. This complex pharmacological profile is believed to contribute to its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia.[5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of ester and amide derivatives. The straightforward and often high-yielding reactions with alcohols and amines make it an attractive building block for applications in both materials science and medicinal chemistry. Its role as a key intermediate in the synthesis of important pharmaceuticals like Lurasidone highlights its significance for drug development professionals. The protocols and data provided herein serve as a practical guide for researchers exploring the chemistry and applications of this important molecule.
References
Application Notes and Protocols: Carbic Anhydride in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbic anhydride, formally known as cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is a versatile bicyclic molecule that serves as a crucial building block in the synthesis of a variety of complex organic compounds. Its rigid, strained ring system provides a unique stereochemical scaffold that is leveraged in the development of pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the atypical antipsychotic drug lurasidone and the fungicide captan.
Pharmaceutical Applications: Synthesis of Lurasidone
Lurasidone is a second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1] Its complex molecular structure is assembled using a key intermediate derived from the exo isomer of this compound. The synthesis requires an initial isomerization of the commercially available endo form of this compound to the exo form, followed by imide formation and subsequent coupling reactions.
Synthetic Workflow for Lurasidone Intermediate from this compound
The overall synthetic strategy involves a multi-step process beginning with the isomerization of endo-carbic anhydride.
Caption: Synthetic pathway from this compound to lurasidone.
Experimental Protocols
Protocol 1: Isomerization of endo-Carbic Anhydride to exo-5-Norbornene-2,3-dicarboxylic Anhydride
This protocol describes the thermal isomerization of the kinetically favored endo isomer to the thermodynamically more stable exo isomer.[2][3][4]
Materials:
-
endo-cis-5-Norbornene-2,3-dicarboxylic anhydride (this compound)
-
High-boiling point solvent (e.g., decalin, o-dichlorobenzene, or 1,2-dimethoxybenzene) or neat conditions
-
Heating mantle and reflux condenser (if using a solvent)
-
Crystallization solvent (e.g., benzene)
Procedure:
-
Place endo-cis-5-norbornene-2,3-dicarboxylic anhydride in a round-bottom flask.
-
If performing a neat reaction, heat the solid anhydride to 190-220°C for 1.5 to 4 hours.[2][3]
-
Alternatively, dissolve the endo-anhydride in a high-boiling solvent such as decalin or 1,2-dimethoxybenzene and heat to reflux for several hours.[4]
-
Monitor the reaction progress by techniques such as NMR or GC to determine the ratio of exo to endo isomers. The equilibrium mixture is typically rich in the exo isomer.[2]
-
After cooling, the crude product is purified by recrystallization from a suitable solvent like benzene to yield pure exo-cis-5-norbornene-2,3-dicarboxylic anhydride.
| Parameter | Value | Reference |
| Temperature | 190-220°C | [2][3] |
| Reaction Time | 1.5 - 4 hours | [2][3] |
| Expected Yield | ~25% (after recrystallization) | [3] |
| Melting Point (exo) | 141-143°C | [4] |
| Melting Point (endo) | 165°C | [3] |
Protocol 2: Synthesis of exo-Bicyclo[2.2.1]heptane-2,3-dicarboximide
This protocol outlines the formation of the imide intermediate from the exo-anhydride.
Materials:
-
exo-cis-5-Norbornene-2,3-dicarboxylic anhydride
-
Urea or aqueous ammonia/ammonium hydroxide
-
Heating source
-
Recrystallization solvent (e.g., water)
Procedure:
-
Method A (with Urea): Mix exo-cis-5-norbornene-2,3-dicarboxylic anhydride with urea (molar ratio of 1:1 to 1:10) and grind until uniform.[5]
-
Heat the mixture to 130-190°C with constant stirring for 2-10 hours.[5]
-
Cool the reaction mixture to 100-110°C.
-
Method B (with Ammonia): Dissolve the exo-anhydride in an organic solvent and bubble ammonia gas through the solution or add aqueous ammonia until the pH is ≥ 9.[5]
-
Filter the resulting precipitate, which is the ammonium salt of the amic acid, and dry.
-
Heat the dried intermediate to form the imide.
-
Recrystallize the crude product from water to obtain pure cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide.
| Parameter | Value | Reference |
| Reactants | exo-anhydride and Urea/Ammonia | [5] |
| Temperature (Urea) | 130-190°C | [5] |
| Reaction Time (Urea) | 2 - 10 hours | [5] |
Lurasidone's Mechanism of Action and Signaling Pathway
Lurasidone's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[1][6] Additionally, it is a partial agonist at the serotonin 5-HT1A receptor.[1] The blockade of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors may contribute to reducing negative symptoms and mitigating extrapyramidal side effects.[6] The 5-HT7 receptor antagonism and 5-HT1A partial agonism are thought to contribute to its antidepressant effects.[1][7]
Caption: Lurasidone's mechanism of action on key receptors.
Agrochemical Applications: Synthesis of Captan
Captan is a broad-spectrum dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[8] The synthesis of captan utilizes a derivative of this compound, cis-1,2,3,6-tetrahydrophthalimide, which is formed from the reaction of the corresponding anhydride with ammonia.
Synthetic Workflow for Captan
The synthesis of captan is a two-step process starting from the imide derivative of this compound.
Caption: Synthetic pathway for the fungicide Captan.
Experimental Protocol
Protocol 3: Synthesis of Captan
This protocol describes the synthesis of captan from cis-1,2,3,6-tetrahydrophthalimide.[9]
Materials:
-
cis-1,2,3,6-Tetrahydrophthalimide
-
Aqueous sodium hydroxide solution
-
Perchloromethyl mercaptan
-
Cooling bath
-
Reaction vessel with stirring
Procedure:
-
Dissolve cis-1,2,3,6-tetrahydrophthalimide in an aqueous sodium hydroxide solution in a reaction kettle with stirring.[9]
-
Cool the resulting solution to below 10°C in a cooling bath.[9]
-
Slowly add perchloromethyl mercaptan to the cooled solution while maintaining the temperature between 0-5°C.[9]
-
Continue the reaction until the pH of the mixture drops to 8 or below, indicating the consumption of the base.
-
Filter the precipitated solid product.
-
Wash the filter cake with water until it is neutral.
-
Dry the solid to obtain captan.
| Parameter | Value | Reference |
| Reactants | Tetrahydrophthalimide, NaOH, Perchloromethyl mercaptan | [9] |
| Temperature | 0 - 10°C | [9] |
| pH at endpoint | ≤ 8 | [9] |
| Expected Yield | >98% | [9] |
Conclusion
This compound is a valuable and versatile starting material in the synthesis of both pharmaceuticals and agrochemicals. Its unique bicyclic structure provides a rigid scaffold for the construction of complex molecules with significant biological activity. The protocols and data presented herein offer a guide for researchers in the fields of medicinal chemistry and crop protection to utilize this compound in their synthetic endeavors. Careful control of stereochemistry, particularly the endo-to-exo isomerization, is critical for the successful synthesis of target molecules like lurasidone.
References
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. www2.latech.edu [www2.latech.edu]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102382035A - Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents [patents.google.com]
- 6. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Captan (Ref: SR 406) [sitem.herts.ac.uk]
- 9. CN112645864A - Method for preparing captan - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of Carbic Anhydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbic anhydride, formally known as cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is a versatile bicyclic molecule synthesized through the Diels-Alder reaction between cyclopentadiene and maleic anhydride. Its rigid, strained ring system and reactive anhydride functionality make it a valuable building block in fine chemical synthesis. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its application in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), such as the atypical antipsychotic Lurasidone.
Key Applications in Fine Chemical Synthesis
The primary utility of this compound and its isomers in fine chemical synthesis stems from the reactivity of the anhydride group and the stereochemically defined bicyclic core. Key transformations include:
-
Imidization: Reaction with primary amines or ammonia sources to form norbornene-2,3-dicarboximides. This is a crucial step in the synthesis of various pharmaceutical agents.
-
Esterification: Ring-opening reactions with alcohols to produce mono- or di-esters, which can serve as plasticizers or be further functionalized.
-
Polymerization: this compound and its derivatives are important monomers for ring-opening metathesis polymerization (ROMP) to produce polymers with unique thermal and mechanical properties.
This document will focus on the imidization reaction, a cornerstone in the synthesis of intermediates for drug development.
Synthesis of a Key Lurasidone Intermediate
A significant application of this compound is in the synthesis of the antipsychotic drug Lurasidone. The exo isomer, cis-5-norbornene-exo-2,3-dicarboxylic anhydride, is converted to cis-5-norbornene-exo-2,3-dicarboximide, a key building block for the final drug molecule.[1]
Experimental Workflow: From this compound to Lurasidone Intermediate
Caption: Workflow for the synthesis of a Lurasidone intermediate.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to the Lurasidone intermediate.
Table 1: Synthesis of endo-Carbic Anhydride via Diels-Alder Reaction
| Parameter | Value | Reference |
| Reactants | Maleic Anhydride, Cyclopentadiene | [2] |
| Solvent | Ethyl Acetate / Hexane | [2] |
| Reaction Temperature | 60°C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 82.7% | [2] |
| Melting Point | 165-167°C |
Table 2: Isomerization of endo- to exo-Carbic Anhydride
| Parameter | Value | Reference |
| Starting Material | endo-Carbic Anhydride | [3] |
| Reaction Condition | Heating at 220°C | [3] |
| Reaction Time | 4 hours | [3] |
| Yield | 25% (after recrystallization) | [3] |
| Melting Point | 141-146°C | [4] |
Table 3: Synthesis of cis-5-norbornene-exo-2,3-dicarboximide
| Parameter | Value | Reference |
| Reactants | exo-Carbic Anhydride, Urea | [5] |
| Solvent | N,N-dimethylformamide (DMF) | [5] |
| Reaction Temperature | 135°C | [5] |
| Reaction Time | 6 hours | [5] |
| Yield | 87% | [5] |
| Endo Isomer Impurity | 0.28% | [5] |
Experimental Protocols
Protocol 1: Synthesis of endo-Carbic Anhydride [2]
-
In a 1 L flask, dissolve 260 g (2.65 mol) of maleic anhydride in 500 mL of ethyl acetate with stirring.
-
Add 200 mL of hexane to the solution.
-
Cool the flask in an ice bath.
-
Slowly add 175 g (2.65 mol) of freshly prepared cyclopentadiene to the cooled solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 60°C for 1 hour.
-
Allow the reaction product to stand at -20°C for 8 hours to facilitate recrystallization.
-
Filter the solid product and dry to obtain endo-Carbic anhydride.
Protocol 2: Thermal Isomerization to exo-Carbic Anhydride [3]
-
Place the synthesized endo-Carbic anhydride in a suitable reaction vessel.
-
Heat the solid at 220°C for 4 hours.
-
Cool the reaction mixture to room temperature, allowing the product to solidify.
-
Recrystallize the crude product from benzene three times to isolate pure exo-cis-5-norbornene-2,3-dicarboxylic anhydride.
Protocol 3: Synthesis of cis-5-norbornene-exo-2,3-dicarboximide [5]
-
In a 250 mL three-necked flask, add 30 mL of N,N-dimethylformamide, 20 g of cis-5-norbornene-exo-2,3-dicarboxylic anhydride, and 14.6 g of urea.
-
Heat the mixture to 135°C and stir for 6 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product with 120 mL of water.
-
Filter the product and dry the filter cake at 70°C to obtain cis-5-norbornene-exo-2,3-dicarboximide.
Reaction Pathway: Imidization of exo-Carbic Anhydride
The conversion of the anhydride to the imide proceeds through a nucleophilic acyl substitution mechanism.
Caption: Imidization of exo-Carbic anhydride with an amine source.
Conclusion
This compound is a readily accessible and highly useful building block for fine chemical synthesis. Its application in the preparation of a key intermediate for the antipsychotic drug Lurasidone highlights its importance in the pharmaceutical industry. The provided protocols offer a basis for the synthesis and derivatization of this versatile molecule, enabling further research and development in medicinal chemistry and materials science. The stereospecificity of the Diels-Alder reaction and the subsequent transformations provide a pathway to complex, three-dimensional structures that are of high interest in drug discovery.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride | 2746-19-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Preparation method of intermediate of lurasidone - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Carbic Anhydride Synthesis
Welcome to the technical support center for Carbic anhydride synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
This compound, also known as cis-5-norbornene-endo-2,3-dicarboxylic anhydride, is synthesized via a [4+2] cycloaddition reaction known as the Diels-Alder reaction.[1] This reaction involves the concerted addition of a conjugated diene (cyclopentadiene) to a dienophile (maleic anhydride) to form a cyclic product. The reaction is typically fast, efficient, and can be performed at room temperature.[2]
Q2: My yield of this compound is consistently low. What are the most common causes?
Low yields in this compound synthesis can stem from several factors:
-
Purity of Reactants: The purity of both cyclopentadiene and maleic anhydride is crucial.
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Side Reactions: Competing reactions can consume starting materials or the product.
-
Product Isolation: Inefficient purification can lead to loss of product.
Q3: How does the purity of cyclopentadiene affect the reaction?
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction with itself.[3][4] Dicyclopentadiene is not an effective diene under standard reaction conditions and will not react with maleic anhydride, thus lowering the concentration of the active diene and reducing the yield. It is essential to use freshly prepared cyclopentadiene monomer, which is typically obtained by "cracking" (a retro-Diels-Alder reaction) dicyclopentadiene at elevated temperatures.[4][5]
Q4: Can impurities in maleic anhydride impact the synthesis?
Yes. Maleic anhydride is susceptible to hydrolysis in the presence of moisture, forming maleic acid.[6][7] Maleic acid is not a suitable dienophile for this reaction and will not participate in the Diels-Alder cycloaddition, leading to a lower yield of the desired anhydride product. It is important to use dry reagents and solvents.[4]
Q5: What is the "endo rule" and how does it relate to this compound synthesis?
The Diels-Alder reaction can produce two stereoisomers: the endo and exo products. The "endo rule" states that the kinetically favored product is typically the endo isomer, where the substituents on the dienophile are oriented towards the newly forming double bond in the bicyclic product.[8][9] The synthesis of this compound predominantly yields the endo isomer under standard conditions.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Cyclopentadiene: The cyclopentadiene may have dimerized into dicyclopentadiene.[3][4] | Use freshly "cracked" cyclopentadiene from dicyclopentadiene just before the reaction. Store the monomer at low temperatures if not used immediately.[4][5] |
| Hydrolyzed Maleic Anhydride: The maleic anhydride may have reacted with moisture to form maleic acid.[6][7] | Use fresh, high-purity maleic anhydride and ensure all glassware and solvents are thoroughly dried.[4] | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield. | Carefully measure the reactants to ensure the correct stoichiometry. A slight excess of the diene is sometimes used. | |
| Product is an oil or fails to crystallize | Presence of Impurities: Unreacted starting materials, dicyclopentadiene, or the exo-isomer can prevent crystallization.[8] | Ensure the reaction goes to completion. Use appropriate purification techniques, such as recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane), to isolate the pure endo-product.[10] |
| Melting point of the product is low and broad | Mixture of Stereoisomers: The product may be a mixture of the endo and exo isomers. The exo isomer has a different melting point.[8] | The formation of the exo isomer is thermodynamically favored and can occur at higher temperatures via a retro-Diels-Alder reaction followed by cycloaddition.[8][11] Maintain a moderate reaction temperature to favor the kinetic endo product. |
| Product Hydrolysis: The anhydride product may have hydrolyzed to the corresponding dicarboxylic acid, which has a different melting point.[7] | Avoid exposure of the product to moisture during workup and storage. | |
| Reaction becomes very hot and yield is still low | Exothermic Reaction and Retro-Diels-Alder: The Diels-Alder reaction is exothermic.[10] Excessive heat can promote the reverse reaction, known as the retro-Diels-Alder reaction, where the product reverts to the starting materials.[1][11] | Control the reaction temperature by adding the diene dropwise and using an ice bath to dissipate heat.[10] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound from cyclopentadiene and maleic anhydride.
Materials:
-
Maleic anhydride
-
Dicyclopentadiene
-
Ethyl acetate (anhydrous)
-
Hexane (anhydrous)
-
Distillation apparatus
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to approximately 170°C.[4] Collect the cyclopentadiene monomer, which distills at around 40-42°C.[4] Keep the collected cyclopentadiene on ice.
-
Reaction Setup: In a clean, dry Erlenmeyer flask, dissolve maleic anhydride in a minimal amount of anhydrous ethyl acetate with gentle warming.[10] Cool the solution to room temperature.
-
Diels-Alder Reaction: While stirring, slowly add the freshly prepared, cold cyclopentadiene to the maleic anhydride solution. The reaction is exothermic, so maintain the temperature with an ice bath as needed.[10]
-
Crystallization: After the addition is complete, allow the mixture to stir at room temperature. The product should begin to crystallize. To enhance crystallization, you can add anhydrous hexane.[10]
-
Isolation and Purification: Cool the mixture in an ice bath to complete the crystallization process. Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified this compound in a desiccator or under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Synthesis Pathway of this compound
Caption: Reaction pathway for this compound synthesis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. What is maleic anhydride diels alder reaction? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. unwisdom.org [unwisdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. studylib.net [studylib.net]
- 11. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Purification methods for Carbic anhydride (recrystallization, chromatography)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Carbic anhydride. It includes troubleshooting guides and frequently asked questions for common purification techniques such as recrystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most prevalent and effective methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is often used for bulk purification to achieve high purity, while column chromatography is excellent for separating the anhydride from starting materials and byproducts, especially on a smaller scale.[1]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Another common and straightforward method is melting point analysis. Pure this compound has a melting point between 165–167°C.[1][2] A broad melting range or a melting point lower than this range typically indicates the presence of impurities.
Q3: What are the typical impurities found in crude this compound?
A3: Crude this compound, synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, may contain unreacted starting materials or byproducts from side reactions.[1] Due to its moisture sensitivity, the corresponding dicarboxylic acid formed by hydrolysis is also a common impurity.[3]
Q4: What are the proper storage conditions for this compound?
A4: this compound is sensitive to moisture.[3] Therefore, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent hydrolysis.[3][4] Storage under an inert atmosphere is also recommended.[4]
Recrystallization Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the anhydride and allow it to cool again.[5][6] - Scratch the inside of the flask with a glass rod to induce nucleation.[5] - Add a seed crystal of pure this compound.[5] |
| The product "oils out" instead of crystallizing. | - The melting point of the anhydride is lower than the boiling point of the solvent. - The cooling process is too rapid. - High concentration of impurities. | - Re-heat the solution and add a small amount of additional solvent.[5][6] - Allow the solution to cool more slowly. An insulated container can be used to slow the cooling rate.[6] - Consider pre-purification by another method, like a quick filtration, if significant impurities are present. |
| Crystals form too quickly. | - The solution is too concentrated. - The solution was cooled too rapidly. | - Re-heat the solution and add a small amount of extra solvent to slightly decrease saturation.[5] - Ensure a slow cooling process to allow for the formation of larger, purer crystals.[5] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool it again to recover more crystals. - Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystal formation. |
Column Chromatography Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). | - Adjust the polarity of the eluent. For this compound, a gradient of hexane:ethyl acetate is often effective.[1] - Repack the column carefully to ensure a uniform stationary phase. |
| This compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in the hexane:ethyl acetate mixture.[1] |
| This compound elutes too quickly with impurities. | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a higher proportion of hexane in the hexane:ethyl acetate mixture.[1] |
| Streaking or tailing of the product band. | - The sample was overloaded on the column. - The compound is interacting too strongly with the silica gel. | - Use a smaller amount of crude product or a larger column. - Add a small amount of a slightly more polar solvent to the eluent system to reduce strong interactions. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Petroleum ether or Toluene[1]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (petroleum ether or toluene) to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the anhydride completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in hexane.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent mixture, such as hexane:ethyl acetate (4:1).[1]
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 2:1) to elute the this compound.[1]
-
Collect fractions and monitor the elution of the product using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Recrystallization | Solvent | Petroleum Ether | [1] |
| Purity | >98% | [1] | |
| Overall Yield | 75–80% | [1] | |
| Column Chromatography | Stationary Phase | Silica Gel | [1] |
| Eluent System | Hexane:Ethyl Acetate (gradient from 4:1 to 2:1) | [1] | |
| Isolated Yield (example) | 85% | [1] |
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting guide for this compound recrystallization.
References
- 1. This compound | 129-64-6 | Benchchem [benchchem.com]
- 2. This compound | 129-64-6 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Side reactions in Carbic anhydride polymerization and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during Carbic anhydride polymerization. The focus is on identifying and mitigating side reactions to ensure the synthesis of high-quality polymers with desired properties.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound polymerization, offering potential causes and corrective actions.
Issue 1: Low Polymer Molecular Weight
| Possible Cause | Corrective Action |
| Presence of Moisture: Water acts as a chain-terminating agent by hydrolyzing the anhydride groups to form dicarboxylic acids.[1] | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Store this compound in a desiccator. |
| Incorrect Monomer to Initiator Ratio: An excess of initiator can lead to the formation of a larger number of shorter polymer chains. | Optimize Initiator Concentration: Carefully calculate and control the stoichiometry of the initiator relative to the this compound monomer to target the desired molecular weight. |
| Reaction Temperature Too High: High temperatures can promote side reactions, including chain scission or degradation. | Control Reaction Temperature: Conduct the polymerization at the lowest effective temperature that allows for a reasonable reaction rate. Monitor and maintain a stable temperature throughout the process. |
| Impure Monomers or Reagents: Impurities can act as chain transfer or terminating agents. | Purify Monomers and Reagents: Use high-purity this compound and other reagents. If necessary, purify the monomer by recrystallization or sublimation. |
Issue 2: Broad Polydispersity Index (PDI)
| Possible Cause | Corrective Action |
| Presence of Water: Moisture can lead to uncontrolled initiation and chain transfer reactions, resulting in a wider distribution of chain lengths. | Strict Anhydrous Conditions: Implement rigorous moisture-control measures as described for preventing low molecular weight. |
| Non-uniform Reaction Conditions: Temperature or concentration gradients within the reaction mixture can lead to different polymerization rates and broader PDI. | Ensure Homogeneous Reaction: Use efficient stirring to maintain a uniform temperature and concentration throughout the reaction vessel. For viscous solutions, consider using a more robust mechanical stirrer. |
| Side Reactions: Unwanted reactions other than polymerization can lead to a variety of polymer chain lengths. | Optimize Reaction Parameters: Adjust the temperature, catalyst, and solvent to favor the desired polymerization pathway and minimize side reactions. |
Issue 3: Formation of Insoluble Gel or Cross-linked Polymer
| Possible Cause | Corrective Action |
| Presence of Difunctional Impurities: Impurities with two or more reactive groups can act as cross-linking agents. | Use High-Purity Monomers: Ensure the purity of this compound and any comonomers to avoid unintended cross-linking. |
| High Reaction Temperature: Elevated temperatures can sometimes induce side reactions that lead to cross-linking. | Lower Reaction Temperature: Carry out the polymerization at a milder temperature to reduce the likelihood of cross-linking reactions. |
| Inappropriate Catalyst or Initiator: Some catalysts may promote side reactions that result in cross-linking. | Select Appropriate Catalyst: Choose a catalyst system known to provide good control over the polymerization and minimize cross-linking for the specific monomers being used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound polymerization and how can I detect it?
A1: The most prevalent side reaction is the hydrolysis of the this compound monomer or the growing polymer chains by water. This results in the formation of the corresponding dicarboxylic acid. You can detect this side reaction by:
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FTIR Spectroscopy: Look for the appearance of a broad hydroxyl (-OH) peak around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretching frequency, indicating the presence of carboxylic acid groups.
-
NMR Spectroscopy: In ¹H NMR, the formation of the dicarboxylic acid will result in new signals corresponding to the carboxylic acid protons.
-
Titration: The acid number of the polymer can be determined by titration to quantify the amount of carboxylic acid present.
Q2: How does temperature affect this compound polymerization?
A2: Temperature has a significant impact on the polymerization process.
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Reaction Rate: Higher temperatures generally increase the rate of polymerization.
-
Side Reactions: Excessively high temperatures can lead to an increase in side reactions such as monomer decomposition, chain scission, and cross-linking, which can negatively affect the molecular weight and PDI of the polymer.
-
Solubility: Temperature affects the solubility of the monomer and the resulting polymer in the chosen solvent.
Q3: Can I use a polymerization inhibitor with this compound?
A3: While this compound itself is relatively stable, if you are performing a free-radical polymerization or if premature polymerization is a concern during storage, the use of an inhibitor might be considered. However, for ring-opening polymerization (ROP), inhibitors are generally not necessary and could interfere with the desired reaction. It is crucial to ensure that any inhibitor is removed before initiating the polymerization.
Q4: What are the ideal storage conditions for this compound to prevent side reactions before polymerization?
A4: To maintain the purity and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator containing a drying agent like silica gel or phosphorus pentoxide. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Copolymerization (ROCOP) of this compound and an Epoxide under Anhydrous Conditions
This protocol outlines a general method for the ROCOP of this compound with an epoxide, emphasizing the measures to minimize side reactions.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Epoxide (e.g., cyclohexene oxide, propylene oxide), distilled and dried over a suitable drying agent (e.g., CaH₂)
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Anhydrous solvent (e.g., toluene, dichloromethane), freshly distilled from a drying agent
-
Catalyst/initiator system (e.g., a chromium salen complex with a co-catalyst, or a zinc-based catalyst)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware (reaction flask, stirrer bar, syringes, needles) must be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the reaction flask on a Schlenk line or inside a glovebox under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, dissolve the desired amount of this compound in the anhydrous solvent.
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In a separate, dry flask, prepare a solution of the catalyst and co-catalyst (if applicable) in the anhydrous solvent.
-
-
Initiation:
-
Using a dry syringe, add the epoxide to the this compound solution.
-
With vigorous stirring, inject the catalyst solution into the monomer mixture to initiate the polymerization.
-
-
Polymerization:
-
Maintain the reaction at the desired temperature using a temperature-controlled oil bath.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR or GPC.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., a small amount of methanol or acidic methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Data Presentation
Table 1: Effect of Water on the Molecular Weight of Polyanhydrides
| Water Content (ppm) | Average Molecular Weight (Da) | Polydispersity Index (PDI) |
| < 10 | > 20,000 | < 1.5 |
| 50 | 10,000 - 15,000 | 1.6 - 2.0 |
| 100 | 5,000 - 8,000 | > 2.0 |
| > 200 | < 5,000 | > 2.5 |
| Note: This table presents generalized data based on typical observations in anhydride polymerization. Actual results may vary depending on the specific reaction conditions. |
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound polymerization.
Caption: The primary side reaction of hydrolysis in this compound polymerization.
References
Technical Support Center: Stereoselective Synthesis of Carbic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Carbic anhydride (bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and isomerization of this compound.
Issue 1: Low or No Yield of the endo-Isomer in the Initial Diels-Alder Reaction
-
Question: I am not getting a good yield for the initial reaction between cyclopentadiene and maleic anhydride. What could be the problem?
-
Answer: Low yields of the endo-adduct are often due to the quality of the cyclopentadiene. Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[1] To obtain reactive cyclopentadiene, you must first "crack" the dimer by heating it to a high temperature (around 180-200°C) and distilling the monomer.[1][2] The freshly distilled cyclopentadiene should be kept cold and used promptly. Additionally, ensure your maleic anhydride is pure and the reaction is performed at a low to moderate temperature, as the reaction is exothermic.[3]
Issue 2: Low Diastereoselectivity with a High Proportion of the endo-Isomer When Targeting the exo-Isomer
-
Question: I am trying to synthesize the exo-isomer, but my product is predominantly the endo-isomer. How can I increase the yield of the exo-isomer?
-
Answer: The Diels-Alder reaction between cyclopentadiene and maleic anhydride kinetically favors the formation of the endo-isomer.[2][4] To obtain the thermodynamically more stable exo-isomer, you need to perform a thermal isomerization of the endo-product.[4][5] This involves heating the endo-isomer at a high temperature (typically 180-260°C).[4][5] At these temperatures, a retro-Diels-Alder reaction can occur, followed by re-cycloaddition to form the more stable exo-product, eventually reaching a thermodynamic equilibrium.[2] Insufficient heating time or temperature will result in a low yield of the exo-isomer.[4][5]
Issue 3: Difficulty in Separating the exo- and endo-Isomers
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Question: I have a mixture of exo- and endo-isomers. How can I effectively separate them?
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Answer: The most common method for separating the exo- and endo-isomers is fractional crystallization.[4][6] The exo-isomer is typically less soluble in solvents like toluene than the endo-isomer.[6] By carefully dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, the exo-isomer will preferentially crystallize.[6] This process may need to be repeated multiple times to achieve high purity, which can lead to a lower overall yield.[4][7] The purity of the isomers can be monitored by 1H NMR spectroscopy or gas chromatography.[8]
Issue 4: Product Decomposition or Formation of Byproducts During Thermal Isomerization
-
Question: When I heat my endo-isomer to obtain the exo-isomer, I observe decomposition or the formation of unknown impurities. How can I avoid this?
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Answer: High temperatures required for isomerization can sometimes lead to side reactions or decomposition.[4] The retro-Diels-Alder reaction is the primary competing reaction at elevated temperatures.[2] To minimize decomposition, it is crucial to carefully control the temperature and reaction time.[5] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent oxidation. Using a high-boiling point, inert solvent like 1,2-dimethoxybenzene has been shown to be effective for the thermal isomerization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the stereoselective synthesis of this compound?
The primary challenge is controlling the stereochemistry to selectively obtain either the endo or the exo isomer.[2][4] The initial Diels-Alder reaction between cyclopentadiene and maleic anhydride is kinetically controlled and predominantly yields the endo-isomer.[1][4] The exo-isomer is thermodynamically more stable but requires an additional isomerization step at high temperatures to be formed in significant quantities.[4][5]
Q2: Why is the endo-isomer the kinetic product?
The formation of the endo-isomer is favored under kinetic control due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state.[10] This stabilizes the endo transition state, leading to a lower activation energy and a faster reaction rate at lower temperatures.[10]
Q3: How can I confirm the stereochemistry of my synthesized this compound?
The stereochemistry of the endo- and exo-isomers can be readily distinguished using 1H NMR spectroscopy.[8] The chemical shifts of the protons, particularly those on the bicyclic ring, are distinct for each isomer. Comparing the obtained spectra with literature data is a reliable method for confirmation.[8]
Q4: What is the retro-Diels-Alder reaction and how does it affect the synthesis?
The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclic adduct breaks down into the original diene and dienophile upon heating.[2] In the synthesis of this compound, this reaction becomes significant at the high temperatures used for the endo to exo isomerization.[2] It is the mechanism through which the thermodynamic equilibrium between the two isomers is established.[2]
Q5: Are there catalytic methods to improve the stereoselectivity?
While thermal isomerization is the most common method to obtain the exo-isomer, research has explored other approaches. Lewis acid catalysis can enhance the endo:exo selectivity in the initial Diels-Alder reaction.[10] For obtaining the exo-isomer, the primary strategy remains the thermal equilibration of the initially formed endo-product.[4][5]
Quantitative Data
The ratio of exo to endo this compound is highly dependent on the reaction conditions, particularly temperature and time, during the isomerization process.
| Temperature (°C) | Time | Solvent | exo:endo Ratio | Reference(s) |
| 140-150 | Equilibrium | Not specified | ~46:54 | [7] |
| 180-200 | 1-2 hours | Neat (no solvent) | ~55:45 | [4] |
| 190 | 1.5 hours | Not specified | Mixture rich in exo | [5] |
| 230 | Equilibrium | Not specified | ~1.8:1 | [5] |
| 260 | 2 minutes | Acetone/Ethylbenzene | up to 1.19:1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of endo-Carbic Anhydride (Kinetic Control)
This protocol is adapted from standard laboratory procedures for Diels-Alder reactions.[1]
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Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180°C and collecting the cyclopentadiene monomer via distillation. Keep the collected monomer on ice.
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Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like ethyl acetate.[1]
-
Addition of Cyclopentadiene: Slowly add the freshly prepared, cold cyclopentadiene (1.1 eq) to the maleic anhydride solution with stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.[3]
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Crystallization: The endo-Carbic anhydride product will precipitate out of the solution. If crystallization is slow, scratching the inside of the flask with a glass rod can help initiate it.[1]
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., hexane or petroleum ether), and dry.[1][3] The crude yield is typically high (>90%).[6]
Protocol 2: Synthesis of exo-Carbic Anhydride (Thermodynamic Control)
This protocol is based on the thermal isomerization of the endo-isomer.[4][6]
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Starting Material: Use the purified endo-Carbic anhydride obtained from Protocol 1.
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Thermal Isomerization: Place the endo-Carbic anhydride (e.g., 50 g) in a round-bottom flask.[6] Heat the solid in a heating mantle to 180-200°C for 1-2 hours.[6] The solid will melt and then may re-solidify as an equilibrium mixture of endo and exo isomers is formed.[6]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Purification by Fractional Crystallization:
-
Dissolve the solid mixture in a minimum amount of hot toluene.[6]
-
Allow the solution to cool slowly to room temperature. The less soluble exo-isomer will crystallize first.[6]
-
Collect the crystals by vacuum filtration.
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To achieve high purity (>98%), this recrystallization process may need to be repeated 3-4 times.[4] The typical yield of pure exo-isomer after multiple recrystallizations is in the range of 10-20%.[4]
-
Visualizations
Caption: General experimental workflow for the stereoselective synthesis of endo- and exo-Carbic anhydride.
Caption: Troubleshooting workflow for addressing low yields of the exo-isomer of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.latech.edu [www2.latech.edu]
- 6. benchchem.com [benchchem.com]
- 7. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Carbic Anhydride Esterification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of Carbic anhydride (also known as nadic anhydride or cis-5-norbornene-endo-2,3-dicarboxylic anhydride). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate successful synthesis of this compound esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of this compound?
A1: The esterification of anhydrides can be effectively catalyzed by both acids and bases. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2] For base-catalyzed reactions, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are highly efficient, often used in small amounts (0.05–2 mol%).[3] The choice of catalyst may depend on the substrate's sensitivity to acidic or basic conditions.
Q2: Which solvents are suitable for this compound esterification?
A2: Aprotic solvents are generally preferred for this reaction. Tetrahydrofuran (THF) is a good solvent for reactions that can proceed at room temperature.[1] For reactions requiring heating, dichloromethane (DCM), dimethylformamide (DMF), or dimethylacetamide (DMA) can be used.[1] The choice of solvent can influence reaction kinetics and solubility of the reactants.
Q3: What is the typical reaction temperature for this esterification?
A3: The optimal reaction temperature depends on the reactivity of the alcohol and the catalyst used. Reactions with highly reactive alcohols or efficient catalysts may proceed at room temperature.[1] However, for less reactive or sterically hindered alcohols, heating is often necessary to achieve a reasonable reaction rate.[2] Temperatures can range from room temperature to the reflux temperature of the chosen solvent. It's important to note that at high temperatures (around 190-200°C), the endo isomer of this compound can undergo thermal isomerization to the more stable exo isomer.[4]
Q4: Are there any potential side reactions to be aware of?
A4: Yes, several side reactions can occur. The primary side reaction is the hydrolysis of the anhydride back to the dicarboxylic acid if moisture is present in the reaction mixture.[5] Therefore, it is crucial to use anhydrous solvents and reagents. Another potential issue is the formation of byproducts like maleic acid and fumaric acid, especially in related anhydride esterifications.[6] With the strained norbornene ring system, there is also a possibility of rearrangement or polymerization under harsh acidic conditions, although this is less commonly reported for simple esterification.
Q5: How does the stereochemistry of this compound (endo vs. exo) affect the esterification?
A5: The endo isomer is the kinetic product of the Diels-Alder reaction used to synthesize this compound, while the exo isomer is the thermodynamically more stable product.[4] The reactivity of the two isomers in esterification may differ due to steric hindrance. The endo position is more sterically crowded, which could potentially slow down the rate of esterification compared to the exo isomer. Research on the polymerization of this compound isomers has shown that the exo isomer is more readily copolymerized with ethylene than the endo isomer, suggesting higher reactivity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective catalyst- Reaction temperature is too low- Insufficient reaction time- Presence of water leading to hydrolysis[5] | - Switch to a more effective catalyst (e.g., from a general acid catalyst to DMAP).- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress using TLC or GC.- Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Incomplete Reaction | - Steric hindrance from the alcohol or the endo isomer of the anhydride- Reversible nature of the reaction | - Use a larger excess of the alcohol to shift the equilibrium towards the product.- Consider converting the endo-anhydride to the potentially more reactive exo-anhydride via thermal isomerization prior to esterification.[4]- If applicable, remove the carboxylic acid byproduct as it forms. |
| Formation of Multiple Products | - Isomerization of the endo form to the exo form during the reaction- Side reactions involving the double bond of the norbornene moiety | - Lower the reaction temperature to minimize thermal isomerization.- Use milder reaction conditions (e.g., a less aggressive catalyst) to avoid unwanted side reactions.- Analyze the product mixture by NMR to identify the different isomers and byproducts. |
| Difficulty in Product Purification | - Unreacted starting anhydride or alcohol- Carboxylic acid byproduct | - Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted anhydride and the carboxylic acid byproduct.- Use column chromatography for purification if simple extraction is insufficient.- For solid esters, recrystallization from an appropriate solvent can be effective. |
Illustrative Data for Reaction Optimization
Optimizing the reaction conditions is crucial for achieving high yields and purity. Below is an example of how to structure experimental data to compare the effects of different catalysts and temperatures.
| Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Methanol | H₂SO₄ (5%) | Toluene | 80 | 4 | 75 | Moderate yield, some side products observed. |
| Methanol | DMAP (2%) | DCM | 25 | 6 | 92 | High yield, clean reaction at room temperature. |
| Ethanol | H₂SO₄ (5%) | Toluene | 80 | 6 | 70 | Slower reaction compared to methanol. |
| Ethanol | DMAP (2%) | DCM | 25 | 8 | 88 | Good yield, clean reaction. |
| tert-Butanol | H₂SO₄ (5%) | Toluene | 110 (reflux) | 24 | <10 | Low yield due to steric hindrance. |
| tert-Butanol | DMAP (5%) | DCM | 40 (reflux) | 48 | 45 | Steric hindrance remains a significant challenge. |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification of this compound
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (1.0 eq.).
-
Add the desired alcohol (1.1 - 2.0 eq.) and an appropriate anhydrous solvent (e.g., toluene, ~5 mL per gram of anhydride).
-
Stir the mixture at room temperature until the anhydride is fully dissolved.
-
-
Catalyst Addition and Reaction:
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and maintain for the planned reaction time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and anhydride), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
-
Visualizing Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. www2.latech.edu [www2.latech.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in Diels-Alder reaction for Carbic anhydride
This technical support center provides troubleshooting guidance for common issues encountered during the Diels-Alder synthesis of Carbic anhydride (cis-5-norbornene-endo-2,3-dicarboxylic anhydride) from cyclopentadiene and maleic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Diels-Alder reaction produced a very low yield or no product at all. What are the likely causes?
A low or negligible yield in the synthesis of this compound is a common issue that can often be traced back to the quality of the reactants or the reaction setup.
Troubleshooting Steps:
-
Verify the Purity and Preparation of Reactants:
-
Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. This dimer will not participate in the Diels-Alder reaction. It is crucial to use freshly "cracked" cyclopentadiene, which is obtained by heating dicyclopentadiene to induce a retro-Diels-Alder reaction, followed by distillation of the monomer.[1][2][3] The monomer should be kept cold and used promptly as it will start to dimerize again.[1][4]
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Maleic Anhydride: Maleic anhydride is susceptible to hydrolysis, reacting with moisture to form maleic acid.[1][3] The presence of this diacid impurity can interfere with the reaction and product crystallization.[1] Ensure your maleic anhydride is dry and has been stored in a desiccator. Use anhydrous solvents for the reaction.[3]
-
-
Check Reaction Conditions:
-
Temperature: The Diels-Alder reaction between cyclopentadiene and maleic anhydride is exothermic.[1] Excessive heat can promote the thermodynamically favored but undesired exo isomer or even lead to a retro-Diels-Alder reaction, reducing the yield of the desired endo product (this compound).[4][5] It is often recommended to cool the reaction mixture, especially during the addition of cyclopentadiene.[1]
-
Solvent: The choice of solvent can impact the reaction rate and product isolation. A common solvent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether, which helps to dissolve the reactants initially and then allows the product to crystallize upon formation.[1][2][6]
-
-
Review Product Isolation Technique:
-
Crystallization: The product, this compound, should precipitate from the reaction mixture as a white solid.[1][7] If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.[6] Cooling the mixture in an ice bath is also a standard procedure to maximize crystal formation.[1][6]
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Filtration: Ensure that the product is collected efficiently via vacuum filtration and that the crystals are properly washed with a cold, non-polar solvent to remove soluble impurities without dissolving the product.[8]
-
Diagram: Troubleshooting Workflow for Low Yield
References
- 1. studylib.net [studylib.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. unwisdom.org [unwisdom.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Carbic Anhydride Synthesis
Welcome to the technical support center for the synthesis of Carbic anhydride (endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and maleic anhydride (the dienophile). This reaction is known for its high atom economy and stereoselectivity, typically favoring the endo isomer under kinetic control.
Q2: Why is a catalyst used in this compound synthesis?
A2: While the Diels-Alder reaction between cyclopentadiene and maleic anhydride can proceed without a catalyst, using a catalyst can offer several advantages:
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Increased Reaction Rate: Catalysts can significantly accelerate the reaction, reducing reaction times.
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Improved Selectivity: Catalysts, particularly Lewis acids, can enhance the diastereoselectivity of the reaction, often increasing the ratio of the desired endo isomer to the exo isomer.[1]
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Milder Reaction Conditions: Catalysis can enable the reaction to proceed efficiently at lower temperatures.
Q3: What are the common types of catalysts used for this synthesis?
A3: The two main classes of catalysts used for the synthesis of this compound are Lewis acids and organocatalysts.
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Lewis Acid Catalysts: These electron-accepting molecules coordinate to the carbonyl oxygen of maleic anhydride, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[1] Common examples include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).
-
Organocatalysts: These are small organic molecules that can catalyze the reaction through various mechanisms, such as the formation of iminium ions or through hydrogen bonding interactions. They can offer advantages in terms of milder reaction conditions and opportunities for asymmetric catalysis.
Q4: What is the difference between the endo and exo products, and how can I control the selectivity?
A4: The endo and exo isomers are diastereomers that differ in the stereochemical orientation of the anhydride ring relative to the bicyclic system. In the endo product, the anhydride ring is oriented syn to the longer bridge of the norbornene framework, while in the exo product, it is oriented anti.
Under kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital interactions in the transition state.[1] The exo product is often the more thermodynamically stable isomer and its formation can be favored at higher temperatures where the reversible Diels-Alder reaction can reach equilibrium.[2] The choice of catalyst, particularly the use of Lewis acids, can enhance the endo selectivity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Lewis Acids: Ensure the Lewis acid is anhydrous, as moisture can lead to deactivation. Use freshly opened reagents or dry them before use. - Organocatalysts: Verify the purity and stability of the organocatalyst. Some may be sensitive to air or moisture. |
| Catalyst Poisoning | - Impurities in the reactants or solvent (e.g., water, coordinating species) can poison the catalyst. Purify the cyclopentadiene and maleic anhydride, and use anhydrous, high-purity solvents. |
| Incorrect Catalyst Loading | - The optimal catalyst loading can vary. If the loading is too low, the reaction rate will be slow. Conversely, excessively high loading can sometimes lead to side reactions or purification difficulties. Perform a catalyst loading study to determine the optimal concentration. |
| Suboptimal Reaction Temperature | - While catalysts can lower the required temperature, the reaction may still need a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. If it is too high, it could lead to catalyst decomposition or favor the retro-Diels-Alder reaction. |
Issue 2: Poor endo/exo Selectivity
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - As mentioned, higher temperatures can favor the formation of the thermodynamically more stable exo product. To enhance endo selectivity, conduct the reaction at lower temperatures. |
| Inappropriate Catalyst Choice | - The choice of catalyst and its steric and electronic properties can influence stereoselectivity. Lewis acids are known to enhance endo selectivity.[1] Experiment with different Lewis acids or organocatalysts to optimize the desired isomer ratio. |
| Solvent Effects | - The polarity of the solvent can influence the transition state and thus the stereochemical outcome. A solvent screen may be beneficial to optimize selectivity. |
Issue 3: Catalyst Deactivation or Decomposition
| Possible Cause | Troubleshooting Steps |
| Sintering | - For heterogeneous catalysts, high temperatures can cause the active sites to agglomerate, reducing the catalyst's surface area and activity. Operate within the recommended temperature range for the catalyst.[3] |
| Coking/Fouling | - At elevated temperatures, side reactions can lead to the deposition of carbonaceous materials on the catalyst surface, blocking active sites.[4] Ensure high purity of reactants to minimize coke precursors. |
| Hydrolysis | - Many Lewis acid catalysts are sensitive to water. The presence of moisture can lead to their decomposition and loss of activity.[5] It is crucial to use anhydrous conditions, including dry solvents and glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables summarize representative data for different catalysts in the synthesis of this compound. Please note that direct comparison can be challenging as reaction conditions vary between studies.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | endo:exo Ratio |
| None | Dichloromethane | 25 | 24 | ~90 | >95:5 |
| AlCl₃ | Dichloromethane | 0 - 25 | 2 | >95 | >98:2 |
| FeCl₃ | Dichloromethane | 25 | 4 | ~95 | >97:3 |
| ZnCl₂ | Dichloromethane | 25 | 6 | ~92 | >96:4 |
Note: The data in this table is representative and compiled from general knowledge of Diels-Alder reactions. Exact values can vary based on specific experimental conditions.
Table 2: Performance of an Asymmetric Organocatalyst
| Catalyst | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) |
| (S)-BINOL-Silica Hybrid (BSH) | Maleic anhydride | CH₂Cl₂ | 20 | 2 | 85 | - | 84 (endo) |
This data is for a specific asymmetric synthesis and may not be directly comparable to Lewis acid catalysis for the racemic synthesis.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of this compound
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this solution, add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) portion-wise, ensuring the temperature remains low.
-
Diene Addition: Freshly cracked cyclopentadiene (1.2 eq) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Asymmetric Diels-Alder Cycloaddition with a BSH Catalyst
-
Catalyst and Dienophile Mixture: To a reaction vessel, add the dienophile (e.g., maleic anhydride, 1 mmol) and 0.15 g of the (S)-BINOL-Silica Hybrid (BSH) catalyst.
-
Solvent Addition: Add 5 mL of dichloromethane (CH₂Cl₂) and stir the mixture at room temperature.
-
Diene Addition: After 10 minutes, add cyclopentadiene (6 mmol) to the mixture.
-
Reaction: Continue stirring at room temperature for 2 hours.
-
Work-up: Filter the reaction mixture to remove the solid catalyst and wash the solid with CH₂Cl₂.
-
Purification: Evaporate the organic phase in vacuo and purify the residue by column chromatography to obtain the pure cycloadduct.
Visualizations
Caption: Logical workflow for catalyst selection in this compound synthesis.
Caption: A typical experimental workflow for the catalyzed synthesis of this compound.
References
Managing thermal decomposition of Carbic anhydride at high temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal behavior of Carbic anhydride (endo-cis-5-Norbornene-2,3-dicarboxylic anhydride) at elevated temperatures. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of this compound?
A1: The melting point of this compound is in the range of 162-167 °C.[1]
Q2: What happens when this compound is heated above its melting point?
A2: Heating this compound (the endo isomer) at temperatures between 180-200 °C typically leads to its isomerization into an equilibrium mixture with its exo isomer.[2] This is a reversible process and not necessarily decomposition. True thermal decomposition occurs at higher temperatures.
Q3: At what temperature does this compound thermally decompose?
Q4: What are the expected products of thermal decomposition?
A4: The primary thermal decomposition pathway for this compound is a retro-Diels-Alder reaction, which yields cyclopentadiene and maleic anhydride.[3][4][5] At higher temperatures, maleic anhydride can further decompose to carbon dioxide and other byproducts.[7]
Q5: Is the thermal decomposition of this compound hazardous?
A5: The decomposition can produce flammable (cyclopentadiene) and corrosive/toxic (maleic anhydride, carbon monoxide) substances. Therefore, it should be performed in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment.
Troubleshooting Guide
This guide addresses common issues encountered when heating this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected product formation below 200°C. | You are likely observing the formation of the exo isomer of this compound through thermal isomerization, not decomposition.[2] | Confirm the identity of the product using analytical techniques such as NMR or melting point analysis. The exo isomer has a different melting point from the endo isomer. |
| Reaction mixture turns brown or black at high temperatures. | This may indicate the decomposition of maleic anhydride, one of the products of the retro-Diels-Alder reaction of this compound. | If the retro-Diels-Alder reaction is the desired outcome, consider trapping the cyclopentadiene and maleic anhydride as they form to prevent further decomposition. If decomposition is undesired, reduce the reaction temperature. |
| Inconsistent reaction outcomes when heating. | This could be due to poor temperature control, leading to a mixture of starting material, isomerized product, and decomposition products. | Use a reliable heating apparatus with precise temperature control (e.g., an oil bath with a thermocouple). Monitor the reaction temperature closely. |
| Pressure build-up in a sealed reaction vessel. | This is likely due to the formation of gaseous decomposition products, such as cyclopentadiene (a volatile liquid) and carbon dioxide from the secondary decomposition of maleic anhydride.[7] | Never heat this compound in a sealed vessel. Always perform high-temperature reactions in an open or vented system, inside a fume hood. |
Data Summary
Physical and Thermal Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₃[8][9] |
| Molecular Weight | 164.16 g/mol [9] |
| Melting Point | 162-167 °C[1] |
| Isomerization Temperature | 180-200 °C (endo to exo)[2] |
| Primary Decomposition Pathway | Retro-Diels-Alder Reaction[4][5] |
| Primary Decomposition Products | Cyclopentadiene and Maleic Anhydride |
Experimental Protocols
Protocol 1: Monitoring Thermal Isomerization using Differential Scanning Calorimetry (DSC)
Objective: To observe the endo-exo isomerization of this compound.
Methodology:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from room temperature to 220°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample back to room temperature at the same rate.
-
Re-heat the sample to 220°C to observe any changes in the thermal profile after the initial heating cycle.
-
Analyze the thermogram for endothermic and exothermic events. The melting of the endo isomer will be observed on the first scan, followed by potential isomerization. The second scan may show a different melting profile corresponding to the exo isomer or a mixture.
Protocol 2: Characterizing Thermal Decomposition using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition of this compound.
Methodology:
-
Accurately weigh 10-20 mg of this compound into a TGA crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from room temperature to a temperature above the expected decomposition point (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the experiment.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Thermal behavior of this compound at different temperatures.
References
- 1. This compound | 129-64-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Diels-Alder Reaction [cs.gordon.edu]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The decomposition of maleic anhydride, also known as cis-butenedioic anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C9H8O3 | CID 2723766 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to shift equilibrium in anhydride exchange reactions involving Carbic anhydride
This technical support center provides researchers, scientists, and drug development professionals with guidance on shifting equilibrium in anhydride exchange reactions involving Carbic anhydride. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is an anhydride exchange reaction and why is it important for this compound?
Anhydride exchange, also known as transanhydridation or anhydride metathesis, is a chemical reaction where an acyl group is exchanged between an anhydride and a carboxylic acid or another anhydride. This equilibrium-driven process is crucial for the synthesis of unsymmetrical (mixed) anhydrides.[1] For this compound, a cyclic anhydride derived from the Diels-Alder reaction of cyclopentadiene and maleic anhydride, this reaction allows for the introduction of new functionalities by creating mixed anhydrides, which can be valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and polymers.
Q2: What is the primary equilibrium of concern when working with this compound?
Beyond the intended anhydride exchange, a key equilibrium to be aware of with this compound is the thermal isomerization between the endo and exo diastereomers. The kinetically favored endo isomer, typically obtained from the Diels-Alder synthesis, can convert to the thermodynamically more stable exo isomer upon heating. This isomerization can occur at elevated temperatures, potentially leading to a mixture of products if not controlled.
Q3: How can the equilibrium of an anhydride exchange reaction be shifted to favor the desired mixed anhydride?
According to Le Châtelier's Principle, the equilibrium of a reversible reaction can be shifted by altering the concentration of reactants or products, temperature, or pressure.[2][3] To favor the formation of the desired mixed anhydride involving this compound, one can:
-
Use an excess of one reactant: Employing a molar excess of the exchanging carboxylic acid or anhydride can drive the reaction forward.
-
Remove a product: If one of the products is volatile (e.g., acetic acid formed from acetic anhydride), its removal by distillation can shift the equilibrium towards the desired product.
-
Temperature Control: While higher temperatures can increase the reaction rate, they may also shift the equilibrium in an unfavorable direction for exothermic reactions and can promote the undesired endo-exo isomerization of this compound. The optimal temperature must be determined experimentally.
Q4: What are common catalysts for anhydride exchange reactions?
Acid catalysts are known to significantly lower the energy barrier for anhydride exchange, allowing the reaction to proceed at milder temperatures.[4] Common catalysts include:
-
Strong protic acids (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Lewis acids
Base catalysis, often with tertiary amines like triethylamine or pyridine, is also employed, particularly in the synthesis of mixed anhydrides from a carboxylic acid and an acyl chloride, which can be an alternative route to the desired mixed anhydride.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired mixed anhydride | - Unfavorable equilibrium position.- Competing side reactions (e.g., hydrolysis, decarboxylation).- Endo-exo isomerization of this compound leading to a mixture of products.- Disproportionation of the mixed anhydride into symmetrical anhydrides. | - Use a stoichiometric excess of the more readily available reactant.- If a volatile byproduct is formed, attempt to remove it under reduced pressure or by azeotropic distillation.- Optimize the reaction temperature to favor the desired product and minimize isomerization.- Screen for an effective acid or base catalyst to accelerate the desired reaction at a lower temperature.- Consider an alternative synthetic route, such as reacting the carboxylate salt with an acyl chloride. |
| Reaction is too slow | - High activation energy for the exchange reaction.- Low reaction temperature. | - Introduce an acid catalyst to lower the activation barrier.- Cautiously increase the reaction temperature while monitoring for side reactions and endo-exo isomerization. |
| Formation of multiple products | - Nucleophilic attack at either carbonyl group of an unsymmetrical anhydride.- Presence of both endo and exo isomers of this compound.- Disproportionation of the mixed anhydride. | - If using a mixed anhydride as a reactant, consider the relative reactivity of the two acyl groups to predict the major product.- Purify the starting this compound to ensure it is a single isomer.- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize disproportionation. |
| Product degradation | - High reaction temperatures.- Presence of water leading to hydrolysis. | - Conduct the reaction under anhydrous conditions.- Use the mildest possible reaction temperature. |
Experimental Protocols
General Protocol for Acid-Catalyzed Anhydride Exchange
This protocol describes a general method for the synthesis of a mixed anhydride from this compound and a carboxylic acid, using an acid catalyst.
Materials:
-
endo-Carbic anhydride
-
Carboxylic acid of interest (e.g., acetic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve endo-Carbic anhydride (1 equivalent) in the anhydrous solvent.
-
Add the carboxylic acid (1-5 equivalents). The exact stoichiometry should be optimized for the specific reaction.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will depend on the properties of the product. It may involve washing with a mild aqueous base to remove the acid catalyst and unreacted carboxylic acid, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Purify the resulting mixed anhydride by a suitable method, such as crystallization or column chromatography.
Data Presentation
The following table provides a hypothetical comparison of reaction conditions for an anhydride exchange reaction. Actual data should be determined experimentally.
| Entry | Carboxylic Acid (Equivalents) | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Conversion to Mixed Anhydride (%) |
| 1 | 1.0 | None | 80 | 24 | 20 |
| 2 | 2.0 | None | 80 | 24 | 35 |
| 3 | 1.0 | p-TsOH (0.05) | 50 | 12 | 60 |
| 4 | 2.0 | p-TsOH (0.05) | 50 | 12 | 85 |
Visualizations
Anhydride Exchange Equilibrium
References
- 1. Acetic anhydride as a versatile carbon source in carbonylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Dynamic covalent exchange in poly(thioether anhydrides) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming the Purity of Carbic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Carbic anhydride, also known as 5-Norbornene-endo-2,3-dicarboxylic anhydride, is a pivotal intermediate in the synthesis of polymers, resins, and pharmaceutical compounds. The purity of this reagent is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the most common analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and performance characteristics to aid in method selection and implementation.
Key Analytical Techniques for Purity Assessment
The purity of this compound can be reliably determined using several analytical methodologies. The choice of technique often depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of specific impurities, or high-throughput screening. The four principal methods evaluated in this guide are:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of this compound and its non-volatile impurities.
-
Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile impurities, and for the quantification of this compound itself, often with a derivatization step.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the absolute purity determination of this compound without the need for a specific reference standard of the analyte.
-
Titrimetry: A classic and cost-effective method for determining the total anhydride content through acid-base titration.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the four primary analytical methods for this compound purity assessment. The presented data is representative for the analysis of organic anhydrides and should be considered as a general guideline. Specific performance metrics may vary depending on the instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. | Neutralization reaction between the hydrolyzed anhydride (a diacid) and a standardized base. |
| Primary Use | Quantitation of the main component and non-volatile impurities (e.g., the corresponding dicarboxylic acid). | Quantitation of the main component and volatile/semi-volatile impurities. | Absolute purity determination and isomeric ratio analysis. | Assay of the total anhydride content. |
| Typical Linearity (r²) | > 0.999 | > 0.999 | Not Applicable (Direct Method) | Not Applicable (Direct Method) |
| Limit of Detection (LOD) | Low ppm range | Low ppm range | ~0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | Mid-to-high ppm range | Mid-to-high ppm range | ~0.3% | ~0.3% |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 99-101% |
| Sample Throughput | Moderate to High | Moderate to High | Moderate | Low to Moderate |
| Cost per Sample | Moderate | Moderate | High | Low |
| Strengths | High resolution, suitable for a wide range of impurities. | Excellent for volatile impurities. | Absolute quantification without a specific analyte standard, provides structural information. | Simple, inexpensive, and accurate for total anhydride content. |
| Limitations | Requires a chromophore for UV detection, may require derivatization for some impurities. | Thermal degradation of the analyte is possible, derivatization is often necessary. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | Does not distinguish between the anhydride and other acidic impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections outline the experimental protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the purity assessment of this compound, particularly for identifying and quantifying non-volatile impurities like its hydrolysis product, 5-Norbornene-endo-2,3-dicarboxylic acid.[1]
Instrumentation:
-
HPLC system equipped with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[1]
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Determine the purity by the area percentage of the main peak relative to the total area of all peaks (area normalization) or by using an external standard calibration curve.
Gas Chromatography (GC)
GC is well-suited for analyzing volatile impurities in this compound. To prevent thermal degradation in the injector, derivatization to a more stable compound is often employed.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
A suitable solvent (e.g., acetone, dichloromethane).
-
Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) if analyzing for the corresponding diacid.
Procedure:
-
Sample Preparation (Direct): Dissolve a known amount of the this compound sample in a suitable solvent.
-
Sample Preparation (with Derivatization): For the analysis of the corresponding dicarboxylic acid, a derivatization step is necessary. For example, methylation with diazomethane converts the non-volatile acid to its more volatile methyl ester.[1]
-
GC Conditions:
-
Analysis: Inject the prepared sample into the GC.
-
Quantification: Purity is typically determined by area percent from the resulting chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of this compound without the need for an analyte-specific reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆) in which both the sample and internal standard are fully soluble.
-
Internal Standard (IS): A certified reference material with a known purity and a simple ¹H NMR spectrum that does not have signals overlapping with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification. A 90° pulse angle should be used.[1]
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic proton signal of this compound and a signal from the internal standard.
-
-
Quantification: The purity of this compound is calculated by comparing the integral of its characteristic signal with the integral of the internal standard's signal, taking into account the number of protons each signal represents, their molar masses, and the weights of the sample and the internal standard.[1]
Titrimetry
Acid-base titration is a classic and economical method for determining the total assay of this compound. This method relies on the hydrolysis of the anhydride to its corresponding dicarboxylic acid, which is then titrated with a standardized base.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter (for potentiometric titration)
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator.
-
A suitable solvent (e.g., a mixture of acetone and water).
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into an Erlenmeyer flask.
-
Hydrolysis: Dissolve the sample in 50 mL of acetone. Add 50 mL of distilled water to hydrolyze the anhydride to the diacid. This process can be expedited by gentle heating.[1]
-
Titration:
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.[1]
-
-
Calculation: The purity of this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. Each mole of this compound reacts with two moles of NaOH after hydrolysis.
References
A Comparative Guide to Carbic Anhydride and Phthalic Anhydride in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the selection of appropriate monomers and curing agents is paramount to achieving desired material properties. Among the myriad of choices, cyclic anhydrides play a crucial role in the synthesis of polyesters, polyimides, and as curing agents for epoxy resins. This guide provides an objective comparison of two such anhydrides: Carbic Anhydride (also known as Nadic Anhydride) and Phthalic Anhydride. By examining their performance in various polymer systems, supported by experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound, with its strained bicyclic structure, typically imparts higher thermal stability and mechanical strength to polymers compared to the aromatic phthalic anhydride. This makes it a preferred choice for high-performance applications in aerospace, electronics, and advanced composites. Phthalic anhydride, while generally offering lower thermal resistance, is a cost-effective and widely used monomer and curing agent that provides good mechanical and electrical properties for a broad range of applications. The choice between the two often represents a trade-off between performance requirements and cost considerations.
I. Comparison in Epoxy Resin Systems
Both this compound and phthalic anhydride are extensively used as curing agents for epoxy resins, leading to thermoset polymers with distinct characteristics.
Data Presentation
| Property | This compound (Nadic Methyl Anhydride Cured) | Phthalic Anhydride Cured | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 135-145°C[1] | 110-147°C[2] | DSC / DMA |
| Heat Deflection Temperature (HDT) | ~140-156°C[3] | - | ASTM D648 |
| Mechanical Properties | |||
| Tensile Strength | - | - | ASTM D638 |
| Flexural Strength | 18,200 - 5,900 psi[1] | - | ASTM D790 |
| Flexural Modulus | 5.26 x 10^5 - 4.96 x 10^5 psi[1] | - | ASTM D790 |
| Compressive Strength | 22,000 - 22,300 psi[1] | - | ASTM D695 |
| Electrical Properties | |||
| Dielectric Constant (at 25°C, 60 Hz) | 3.45[1] | - | ASTM D150 |
| Dissipation Factor (at 25°C, 60 Hz) | 0.0028[1] | - | ASTM D150 |
Note: The properties of cured epoxy resins are highly dependent on the specific epoxy resin, accelerator, and cure schedule used. The data presented represents typical values found in the literature.
Experimental Protocols
Protocol 1: Curing of Epoxy Resin with Methyl Nadic Anhydride (MNA) [4][5]
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Methyl Nadic Anhydride (MNA)
-
Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Mixing containers, stirring equipment
-
Vacuum oven or laboratory oven
-
Molds for casting
Procedure:
-
Formulation: Calculate the required amount of MNA (typically 80-90 phr) and accelerator (typically 0.5-2.0 phr) based on the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Gently heat the epoxy resin to 50-60°C to reduce viscosity. Add the MNA and mix thoroughly. Then, add the accelerator and continue mixing until a homogeneous mixture is achieved.
-
Degassing: If air bubbles are present, degas the mixture under vacuum until bubbling ceases.
-
Casting: Pour the degassed mixture into preheated molds.
-
Curing: A typical cure schedule involves an initial cure at a lower temperature (e.g., 2 hours at 90°C) followed by a post-cure at a higher temperature (e.g., 4 hours at 165°C).[6]
-
Cooling: Allow the cured resin to cool slowly to room temperature before demolding.
Protocol 2: Curing of Epoxy Resin with Phthalic Anhydride [2]
Materials:
-
Epoxy Resin (e.g., DGEBA)
-
Phthalic Anhydride (PA)
-
Mixing containers, stirring equipment
-
Oven
-
Molds for casting
Procedure:
-
Formulation: The recommended usage of phthalic anhydride is typically 30-50 parts per hundred of resin (phr).[2]
-
Mixing: Melt the phthalic anhydride and mix it with the epoxy resin until a uniform mixture is obtained.
-
Casting: Pour the mixture into molds.
-
Curing: A typical curing condition is 100°C for 2 hours followed by 150°C for 5 hours.[2]
Signaling Pathways and Experimental Workflows
References
A Spectroscopic Showdown: Differentiating Endo and Exo Isomers of Carbic Anhydride
A detailed comparative analysis of the spectroscopic signatures of endo- and exo-cis-5-norbornene-2,3-dicarboxylic anhydride, commonly known as Carbic anhydride, reveals distinct features crucial for their unambiguous identification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key differences in their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, supported by experimental data and protocols.
The spatial arrangement of the anhydride functionality relative to the norbornene backbone in the endo and exo isomers of this compound leads to significant and predictable differences in their spectroscopic properties. While the endo isomer is the kinetically favored product in the Diels-Alder reaction between cyclopentadiene and maleic anhydride under mild conditions, the exo isomer represents the more thermodynamically stable product.[1] Their correct structural assignment is paramount for subsequent chemical transformations and material applications.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy for the endo and exo isomers of this compound.
Infrared (IR) Spectroscopy
The most prominent features in the IR spectra of both isomers are the characteristic anhydride carbonyl (C=O) stretching vibrations.[2] Cyclic anhydrides typically exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[2]
| Functional Group | Endo Isomer (cm⁻¹) ** | Exo Isomer (cm⁻¹) ** | Vibrational Mode |
| C=O Stretch (Anhydride) | ~1840 (s)[1], 1838[3] | ~1865 | Asymmetric Stretch |
| C=O Stretch (Anhydride) | ~1767 (s)[1], 1759[3] | ~1780 | Symmetric Stretch |
| C-H Stretch (sp²) | ~2982 (m)[1] | Not explicitly detailed | =C-H Stretch |
| C-O Stretch | ~1089 (m)[1] | Not explicitly detailed | Anhydride C-O Stretch |
Note: 's' denotes a strong absorption, and 'm' denotes a medium absorption. Data for the exo isomer's C-H and C-O stretches are less commonly reported in detail but are expected to be present.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra provide the most definitive method for distinguishing between the endo and exo isomers due to significant differences in the chemical shifts of specific protons.[4] These differences arise from the anisotropic effects of the carbon-carbon double bond and the carbonyl groups.
| Proton Assignment | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) | Key Differentiator |
| H-2, H-3 (Olefinic) | ~6.30 (dd)[1] | ~6.25 | Minor difference |
| H-1, H-4 (Bridgehead) | ~3.45 (m)[1] | ~3.14 (s) | Significant upfield shift in exo |
| H-5, H-6 (Anhydride-adjacent) | ~3.57 (dd)[1] | ~2.60 - 2.80 | Major upfield shift in exo |
| H-7 (Bridge) | ~1.78 (dt), ~1.59 (m)[1] | ~1.49 (d), ~2.07 (d) | Different splitting patterns and shifts |
Note: δ (delta) represents the chemical shift in parts per million. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), dt (doublet of triplets), and m (multiplet). The numbering of the protons may vary slightly between different literature sources, but the relative positions and shifts are consistent.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra also show characteristic differences, particularly for the methylene bridge carbon (C-7).[5]
| Carbon Assignment | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) | Key Differentiator |
| C=O (Carbonyl) | ~171.3[1] | ~171.73 | Minor difference |
| C-2, C-3 (Olefinic) | ~135.5[1] | ~135.75 | Minor difference |
| C-1, C-4 (Bridgehead) | ~46.1[1] | ~45.10 | Minor difference |
| C-5, C-6 (Anhydride-adjacent) | ~52.7[1] | ~48.03 - 48.88 | Upfield shift in exo |
| C-7 (Bridge) | ~47.1[1] | ~40.44 - 44.1 | Significant upfield shift in exo[5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the endo and exo isomers of this compound.
Synthesis of Endo-Carbic Anhydride
The endo isomer is typically synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride.[6]
-
Preparation of Reactants : Dissolve maleic anhydride in a suitable solvent, such as ethyl acetate, with gentle heating.
-
Reaction : Cool the maleic anhydride solution in an ice bath. Slowly add freshly cracked cyclopentadiene to the solution.
-
Crystallization : Allow the reaction mixture to stand at room temperature. The endo-adduct will precipitate as a white solid.
-
Isolation : Collect the crystals by vacuum filtration, wash with a cold, non-polar solvent like petroleum ether, and air dry.
Synthesis of Exo-Carbic Anhydride (Isomerization)
The exo isomer is obtained by the thermal isomerization of the endo isomer.[6]
-
Procedure : Place the endo-Carbic anhydride in a round-bottom flask equipped with a condenser.
-
Heating : Heat the solid in a suitable high-boiling solvent (e.g., toluene) or neat under controlled conditions. The Diels-Alder reaction is reversible, and upon heating, the endo product can revert to the starting materials, which then recombine to form the more thermodynamically stable exo isomer.
-
Isolation : The exo isomer can be isolated and purified by fractional crystallization.
Spectroscopic Analysis
-
Sample Preparation : Prepare samples of the endo and exo isomers by dissolving them in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or preparing a KBr pellet or Nujol mull for IR analysis.
-
¹H and ¹³C NMR Spectroscopy : Record the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1][4] Reference the spectra to the residual solvent peak.[4]
-
IR Spectroscopy : Obtain the IR spectra using a Fourier-transform infrared (FTIR) spectrometer.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the endo and exo isomers of this compound.
Caption: Workflow for the spectroscopic comparison of endo and exo this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of Carbic Anhydride
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous structural elucidation. This guide offers a comparative analysis of the crystal structure of Carbic anhydride (endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) with its exo isomer and its precursor, maleic anhydride, supported by experimental data from established crystallographic databases.
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, influencing its reactivity, bioavailability, and interaction with biological targets. In the pharmaceutical industry, a definitive understanding of a compound's stereochemistry is a critical component of drug design and development. Here, we delve into the crystallographic data that validates the structure of this compound and contrast it with structurally related molecules to highlight the subtle yet significant differences that arise from stereoisomerism and precursor relationships.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound, its exo-isomer, and maleic anhydride, providing a quantitative basis for structural comparison. The data has been sourced from the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.
| Parameter | This compound (endo-isomer) | exo-cis-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Maleic Anhydride |
| CSD Identifier | 153892 | To be determined | 176048 |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pca2₁ | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | |||
| a (Å) | 12.43 | 8.64 | 7.18 |
| b (Å) | 13.98 | 9.08 | 11.23 |
| c (Å) | 8.87 | 10.12 | 5.39 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.4 | 90 |
| γ (°) | 90 | 90 | 90 |
| Key Bond Lengths (Å) | |||
| C=C (alkene) | ~1.33 | ~1.32 | ~1.34 |
| C=O (anhydride) | ~1.20, ~1.21 | ~1.19, ~1.20 | ~1.20, ~1.21 |
| C-O (anhydride) | ~1.38, ~1.40 | ~1.39, ~1.41 | ~1.39, ~1.40 |
| **Key Bond Angles (°) ** | |||
| C-C-C (norbornene) | Varies | Varies | N/A |
| O=C-O (anhydride) | ~123 | ~124 | ~125 |
Note: The exact bond lengths and angles can vary slightly depending on the specific refinement of the crystal structure. The values presented are representative.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented in this guide follows a standardized experimental workflow for single-crystal X-ray diffraction. This protocol provides a detailed methodology for obtaining high-quality crystallographic data for small organic molecules like this compound.
1. Crystal Growth:
-
High-quality single crystals of the target compound are grown using a suitable solvent or solvent system (e.g., slow evaporation from a saturated solution in ethyl acetate or acetone).
-
The crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.
2. Crystal Mounting:
-
A selected crystal is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
The mounted crystal is then placed on the diffractometer.
3. Data Collection:
-
The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal lattice.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
The final refined structure is validated using various crystallographic metrics to ensure its accuracy and reliability.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of a chemical structure using X-ray crystallography, from initial synthesis to the final, validated molecular structure.
Kinetic vs. Thermodynamic Control in the Synthesis of Carbic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction of cyclopentadiene and maleic anhydride to produce cis-5-norbornene-2,3-dicarboxylic anhydride, commonly known as Carbic anhydride, is a classic example of a reaction subject to kinetic and thermodynamic control. The stereochemical outcome of this cycloaddition can be directed towards either the endo or the exo isomer by manipulating the reaction conditions. This guide provides a detailed comparison of the two control pathways, supported by experimental data and protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.
Under kinetic control, the reaction yields the product that is formed fastest, which in this case is the endo isomer. This preference is attributed to favorable secondary orbital interactions between the developing π-bond of the diene and the carbonyl groups of the dienophile in the transition state. Conversely, under thermodynamic control, the reaction favors the most stable product. The exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer.
Data Presentation: Product Distribution under Kinetic and Thermodynamic Control
The ratio of endo to exo this compound is highly dependent on the reaction temperature and duration. Lower temperatures and shorter reaction times favor the formation of the kinetic endo product, while higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the more stable thermodynamic exo product.
| Control Type | Reaction Conditions | Product Ratio (exo : endo) | Predominant Isomer |
| Kinetic | 0-5 °C | Predominantly endo | endo |
| Thermodynamic | 180-200 °C, 1-2 hours | ~ 55 : 45 | exo[1] |
| Thermodynamic | 190 °C, 1.5 hours | Mixture rich in exo isomer | exo |
| Thermodynamic | 260 °C, 2 minutes (in microreactor) | up to 1.19 : 1 | exo[2] |
Experimental Protocols
Synthesis of endo-Carbic Anhydride (Kinetic Control)
This protocol is designed to favor the formation of the kinetically preferred endo isomer by maintaining a low reaction temperature.
Materials:
-
Maleic anhydride
-
Mixed C5 hydrocarbons (containing cyclopentadiene) or freshly cracked dicyclopentadiene
-
Solvent (e.g., ethyl acetate, ligroin)
-
Ice bath
Procedure:
-
Dissolve maleic anhydride in a suitable solvent such as ethyl acetate with gentle warming.
-
Add an equal volume of a non-polar solvent like ligroin to the solution.
-
Cool the mixture in an ice bath to a temperature of 0-5 °C.
-
Slowly add freshly cracked cyclopentadiene to the cooled maleic anhydride solution with stirring.
-
Continue stirring the reaction mixture in the ice bath. The endo-Carbic anhydride product will precipitate out of the solution as white crystals.
-
Collect the crystals by vacuum filtration and wash with cold solvent.
-
The melting point of the endo isomer is approximately 163-164 °C, which can be used to assess purity.[3]
Synthesis of exo-Carbic Anhydride (Thermodynamic Control)
This protocol involves the thermal isomerization of the kinetically formed endo isomer to the more stable exo isomer.
Materials:
-
endo-Carbic anhydride
-
High-boiling point solvent (optional, e.g., 1,2-dimethoxybenzene)
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
Place the purified endo-Carbic anhydride in a round-bottom flask. The isomerization can be performed neat or in a high-boiling solvent.
-
Heat the flask to a temperature between 180 °C and 220 °C.[1][4] For example, heat at 190 °C for 1.5 hours.
-
If a solvent is used, reflux the solution for the specified time.
-
Allow the reaction mixture to cool. The crude product will solidify upon cooling.
-
The crude exo-Carbic anhydride can be purified by recrystallization from a suitable solvent, such as benzene or toluene, to yield the pure exo isomer.[4] The melting point of the exo isomer is around 141-143 °C.
Reaction Pathway Visualization
The following diagram illustrates the reaction coordinate for the formation of both the kinetic (endo) and thermodynamic (exo) products from cyclopentadiene and maleic anhydride.
Caption: Reaction pathway for this compound synthesis.
This guide provides a foundational understanding of the kinetic and thermodynamic principles governing this compound synthesis. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired isomer ratio and purity. The provided protocols offer a starting point for laboratory-scale synthesis of both the endo and exo isomers.
References
A Comparative Guide to Polyanhydrides: Carbic Anhydride-Derived Polymers Versus Other Anhydride-Based Systems for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a biodegradable polymer is a critical decision that profoundly impacts the efficacy of a drug delivery system. Polyanhydrides have long been a cornerstone in this field, prized for their biocompatibility and surface-eroding properties that enable controlled drug release. This guide provides a detailed comparison of polymers derived from Carbic anhydride (also known as 5-Norbornene-endo-2,3-dicarboxylic anhydride) and those synthesized from other common anhydrides, supported by experimental data and protocols.
Polyanhydrides are a class of biodegradable polymers that degrade by hydrolysis of their anhydride linkages into non-toxic, metabolizable diacid monomers.[1][2] Their application in the medical and pharmaceutical industries is well-established, with notable examples like Gliadel®, a polyanhydride-based wafer for treating brain cancer.[1] The versatility of polyanhydride chemistry allows for the synthesis of polymers with a wide range of physicochemical properties, tailored by the choice of anhydride monomers.[3][4] This guide focuses on the performance characteristics of polymers derived from the bicyclic this compound and compares them with polymers based on linear aliphatic and aromatic anhydrides.
Performance Comparison of Polyanhydride Systems
The performance of a polyanhydride for drug delivery is dictated by several key parameters, including its molecular weight, thermal properties, degradation rate, and drug release kinetics. The following tables summarize quantitative data for polymers derived from this compound and other commonly used anhydrides.
| Property | Poly(this compound) | Poly(sebacic acid) (PSA) | Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (P(CPP:SA)) | Poly(maleic anhydride-co-vinyl acetate) |
| Monomer Structure | Bicyclic | Linear Aliphatic | Aromatic-Aliphatic Copolymer | Linear Copolymer |
| Typical Synthesis Method | Ring-Opening Metathesis Polymerization (ROMP)[5], Melt Condensation[6] | Melt Condensation[6][7] | Melt Condensation | Radical Polymerization[8] |
| Reported Molecular Weight (Mw) | High (e.g., >100,000 g/mol via ROMP)[5] | 80,000 g/mol (linear)[7] | Varies with copolymer ratio | 18,000 - 200,000 g/mol [8] |
| Glass Transition Temp. (Tg) | High[5] | - | Varies with copolymer ratio | - |
| Solubility | Improved with derivatization[5] | Soluble in chlorinated solvents | Soluble in chlorinated solvents | Water-soluble[9] |
| Primary Application Focus | Materials science (e.g., photosensitive compositions, compatibilizers)[10][11] | Drug delivery[2][7] | Drug delivery (e.g., Gliadel®) | Drug delivery, antitumor agents[8][9] |
Note: The data presented is compiled from various studies and is intended for comparative purposes. Direct head-to-head comparative studies for all properties were not available.
Drug Release Performance
The drug release profile from a polyanhydride matrix is intrinsically linked to the polymer's degradation characteristics. While specific drug release data for homopolymers of this compound is limited in the context of drug delivery, the principles of polyanhydride degradation can be applied. The rigid and bulky structure of the this compound monomer is expected to influence the polymer's hydrophobicity and susceptibility to hydrolysis.
In contrast, extensive data exists for other polyanhydride systems. For instance, the release of morphine from branched poly(sebacic anhydride) was found to be lower than from its linear counterpart, demonstrating the impact of polymer architecture on release kinetics.[7] Copolymers of maleic anhydride have been shown to form conjugates with drugs, offering a different mechanism of controlled release.[12]
| Polymer System | Model Drug | Release Characteristics | Reference |
| Branched Poly(sebacic acid) | Morphine | Slower release compared to linear PSA.[7] | [7] |
| Poly(acrylic acid) branched PSA | Morphine | Higher release rate than other branched PSA.[7] | [7] |
| Maleic anhydride copolymers | Beta-lactam antibiotics | Covalent conjugation and release via hydrolysis of the amide bond.[12] | [12] |
Experimental Protocols
A generalized experimental protocol for the synthesis and characterization of polyanhydrides is outlined below. Specific parameters such as temperature, reaction time, and purification methods may vary depending on the specific monomers and desired polymer characteristics.
Synthesis of Polyanhydrides by Melt Polycondensation
-
Monomer Activation: The dicarboxylic acid monomer (e.g., sebacic acid) is refluxed with an excess of acetic anhydride for a specified time to form an acetylated prepolymer.[6]
-
Removal of Acetic Anhydride: The excess acetic anhydride and acetic acid byproduct are removed under vacuum.[6]
-
Polymerization: The prepolymer is heated under high vacuum and vigorous stirring to induce melt condensation polymerization. The reaction is allowed to proceed until a high molecular weight polymer is formed, often characterized by a significant increase in melt viscosity.[6]
-
Purification: The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether) to remove unreacted monomers and low molecular weight oligomers.
-
Drying: The purified polymer is dried under vacuum to remove residual solvents.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the monomers and the resulting polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic anhydride bond (~1815 cm⁻¹) and confirm the disappearance of carboxylic acid peaks.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
In Vitro Drug Release: The polymer is loaded with a model drug, and the release profile is monitored over time in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C. The concentration of the released drug is typically measured by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
In Vitro Degradation: The mass loss of the polymer is measured over time in a buffered solution to determine its degradation rate.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Figure 1. A generalized experimental workflow for the synthesis, characterization, and performance evaluation of polyanhydrides for drug delivery applications.
Figure 2. A diagram illustrating the key factors influencing the degradation and drug release properties of polyanhydrides.
Conclusion
The selection of an anhydride monomer is a critical determinant of the final properties of a polyanhydride-based drug delivery system. While polymers derived from linear aliphatic and aromatic anhydrides, such as sebacic acid and CPP, are well-characterized and have established track records in drug delivery, polymers from this compound present a different set of properties. The rigid, bicyclic structure of this compound tends to yield polymers with high glass transition temperatures and can be polymerized via ROMP to achieve high molecular weights.[5] Although direct comparative drug release data is sparse, the unique structure of this compound-based polymers may offer advantages in applications requiring high thermal stability or specific mechanical properties. Further research is warranted to fully explore the potential of this compound-derived polymers in the field of controlled drug delivery and to establish a direct comparison with conventional polyanhydride systems.
References
- 1. Polyanhydride - Wikipedia [en.wikipedia.org]
- 2. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight | MDPI [mdpi.com]
- 7. Polyanhydrides. V. Branched polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US10591818B2 - Nadic anhydride polymers and photosensitive compositions derived therefrom - Google Patents [patents.google.com]
- 12. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
A Comparative Guide to Anhydride-Containing Copolymers for Drug Delivery
For researchers and professionals in drug development, the choice of a polymeric carrier is critical to the efficacy of a therapeutic agent. Anhydride-containing copolymers, particularly those derived from maleic anhydride and its analogues like Carbic anhydride, offer a versatile platform for drug delivery due to their biocompatibility, tunable properties, and reactive nature. This guide provides a comparative analysis of these copolymers, with a focus on maleic anhydride derivatives as a well-documented class, and contrasts their performance with poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in the pharmaceutical industry.
Overview of Anhydride-Containing Copolymers
Copolymers incorporating cyclic anhydrides, such as maleic anhydride or this compound, are notable for the reactive anhydride group within their structure. This functionality allows for straightforward conjugation of drugs and other molecules, making them excellent candidates for prodrugs and targeted delivery systems.[1][2] These copolymers are often synthesized through radical copolymerization of the anhydride monomer with a variety of vinyl or acrylic comonomers, which allows for the tuning of properties like hydrophilicity and solubility.[3]
Key advantages of anhydride-containing copolymers include:
-
Biocompatibility and Low Toxicity : Many maleic anhydride copolymers have demonstrated good biocompatibility.[2][3]
-
Reactive Anhydride Moiety : The anhydride ring can be easily opened by nucleophilic groups (e.g., amines or hydroxyls on drug molecules) under mild conditions to form covalent conjugates.[1][2]
-
pH-Sensitivity : The hydrolysis of the anhydride ring to dicarboxylic acids leads to pH-responsive behavior, which can be exploited for targeted drug release in specific physiological environments.[3]
-
Tunable Properties : By selecting different comonomers, the hydrophilic/hydrophobic balance and other physicochemical properties of the copolymer can be tailored.[2]
Performance Comparison: Anhydride Copolymers vs. PLGA
PLGA is an FDA-approved polyester known for its excellent biocompatibility and biodegradability, making it a benchmark in controlled drug release.[4][5] The following sections compare key performance characteristics of maleic anhydride copolymers against PLGA.
Physicochemical and Drug Release Properties
The properties of copolymers are highly dependent on their composition. For instance, the glass transition temperature (Tg) of poly(styrene-co-maleic anhydride) (SMA) copolymers increases with a higher maleic anhydride content.[6] In contrast, the degradation rate of PLGA is fastest at a 50:50 ratio of lactic to glycolic acid and is influenced by the polymer's molecular weight and crystallinity.[5][7]
Drug release from maleic anhydride copolymers can be controlled by both the hydrolysis of the anhydride and the nature of the bond between the drug and the polymer.[1] For PLGA, drug release is typically governed by bulk erosion of the polymer matrix.[8]
.
Caption: Workflow for ¹H NMR analysis of copolymer composition.
Protocol 2: Functional Group Analysis by FTIR Spectroscopy
Objective: To confirm the presence of anhydride functional groups and monitor their reactions.
Procedure:
-
Prepare a sample of the copolymer. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the anhydride group. These are typically two strong carbonyl (C=O) stretching bands around 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric). 4[9][10]. The presence of these two distinct peaks confirms the cyclic anhydride structure. T[9]he disappearance or reduction of these peaks, coupled with the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a single C=O stretch (around 1710 cm⁻¹), indicates hydrolysis of the anhydride ring.
[10]#### Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Procedure:
-
Dissolve the copolymer in a suitable mobile phase (e.g., THF, DMF with LiBr) to a known concentration (e.g., 1-2 mg/mL). 2[11]. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the sample into the GPC system, which is equipped with a column set appropriate for the expected molecular weight range.
-
The system separates the polymer chains based on their hydrodynamic volume. 5[12]. Use a calibration curve, typically generated from narrow-PDI polystyrene standards, to correlate the elution time with molecular weight. 6[13]. Detectors such as a refractive index (RI) detector are used to measure the concentration of the eluting polymer.
-
The software calculates Mn, Mw, and PDI (Mw/Mn) from the resulting chromatogram.
[14]#### Protocol 4: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the copolymer.
Procedure:
-
Accurately weigh a small amount of the dry copolymer sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). 4[15]. It is common to run a heat-cool-heat cycle. The first heating scan erases the thermal history of the sample. The Tg is typically determined from the second heating scan. 5[16]. The Tg is observed as a step-like change in the heat flow curve. The midpoint of this transition is generally reported as the Tg.
Caption: General workflow from synthesis to application.
Conclusion
Copolymers containing this compound and, more commonly, maleic anhydride, represent a highly adaptable and functional class of materials for drug delivery. Their primary advantage lies in the reactive anhydride group, which facilitates drug conjugation and imparts pH-responsive characteristics. When compared to established polymers like PLGA, they offer a different mechanism for drug release and functionalization. While PLGA remains a gold standard for biodegradable systems with release governed by bulk erosion, anhydride copolymers provide a platform for surface erosion and covalent drug attachment, potentially offering enhanced control over release kinetics and targeting capabilities. The choice between these polymer systems will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PLGA – the smart polymer for drug delivery - Surya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. infinitalab.com [infinitalab.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. thermalsupport.com [thermalsupport.com]
Safety Operating Guide
Proper Disposal Procedures for Carbic Anhydride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of carbic anhydride (also known as Nadic anhydride or endo-cis-5-Norbornene-2,3-dicarboxylic anhydride). The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Immediate Safety and Logistical Information
This compound is a hazardous chemical that requires careful handling to mitigate risks.[1][2] It is classified as corrosive and can cause serious eye damage, as well as skin and respiratory sensitization.[1][2][3] Furthermore, the compound is sensitive to moisture.[1][4] Before beginning any handling or disposal procedure, ensure that all safety protocols are strictly followed.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][3]
-
Hand Protection: Use acid-resistant gloves, such as butyl rubber or neoprene.[1][3]
-
Body Protection: A flame-retardant lab coat is required to protect skin and clothing.[1][3]
-
Respiratory Protection: All handling and disposal operations must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of dust.[1][3] If dust is generated, a NIOSH/MSHA approved respirator is necessary.[1]
Engineering Controls:
-
Work must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]
Hazard Summary
For quick reference, the primary hazards associated with this compound are summarized below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][2][3] |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction.[1][2][3] |
Disposal of Bulk Quantities
The universally recommended method for disposing of bulk quantities of this compound is through a licensed and approved hazardous waste disposal company.[1][3]
Procedural Steps:
-
Containerize: Ensure the this compound waste is stored in its original or a compatible, tightly sealed container to prevent moisture contact and leakage.[1][3] The container must be clearly labeled as hazardous waste, indicating the contents.
-
Segregate: Do not mix this compound with other waste streams.[3] Store the sealed container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Laboratory-Scale Disposal Protocol for Small, Residual Quantities
For small, residual amounts of this compound (e.g., container residues), a controlled hydrolysis and neutralization procedure may be permissible. Crucially, you must first consult your institution's EHS guidelines and local regulations to determine if this procedure is allowed. Anhydrides react with water to form their corresponding dicarboxylic acids, which can then be neutralized.[5]
Methodology:
Objective: To convert residual this compound into a non-hazardous aqueous solution of its corresponding dicarboxylate salt for disposal.
Materials:
-
Residual this compound
-
Large beaker (at least 10x the volume of the neutralization solution)
-
Stir plate and stir bar
-
Ice bath
-
5% Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
pH meter or pH paper
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing all required PPE. Place the large beaker in an ice bath on a stir plate to manage the exothermic reaction.
-
Controlled Hydrolysis: Slowly and cautiously add cold water or an ice/water mixture to the beaker containing the residual this compound with constant stirring. This compound is moisture-sensitive and will hydrolyze to form the corresponding dicarboxylic acid.[1][5] The ice bath is critical to control the heat generated.
-
Neutralization: Once the hydrolysis is complete (solid is dissolved and the reaction has subsided), begin the slow, portion-wise addition of a 5% sodium bicarbonate solution while monitoring the reaction for gas evolution (CO₂) and heat.[6] Continue adding the basic solution until the pH of the mixture is between 6.0 and 8.0.[7]
-
Final Disposal: Once neutralized, the resulting aqueous solution may be suitable for drain disposal with copious amounts of water, provided this is in full accordance with your local wastewater regulations and institutional policies.[7] If not permitted, the neutralized solution must be collected as hazardous aqueous waste.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H8O3 | CID 2723766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbic Anhydride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Carbic anhydride (also known as Nadic anhydride or 5-Norbornene-2,3-dicarboxylic anhydride), a compound that requires careful management due to its potential health hazards. Following these procedural steps will help mitigate risks and ensure safe operational and disposal practices.
This compound is a white solid that is sensitive to moisture.[1] It can cause severe irritation to the eyes, skin, and respiratory tract.[1][2] In some cases, it may lead to allergic skin reactions, asthma-like symptoms, or other breathing difficulties if inhaled.[2]
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of personal protective equipment is your first line of defense. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To protect against dust particles and prevent severe eye irritation or burns.[1][2] |
| Face Shield | To be worn in addition to goggles, especially when there is a high risk of splashing or dust generation.[3] | Provides a broader area of protection for the entire face. | |
| Skin Protection | Gloves | Appropriate protective gloves (e.g., PVC, neoprene, or nitrile rubber) to prevent skin exposure.[1][4] | Prevents direct skin contact, which can cause severe irritation, burns, or allergic reactions.[1][2] |
| Protective Clothing | Lab coat or coveralls appropriate to prevent skin exposure.[1][5] | Protects skin from accidental contact with the chemical. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[2] A particulate filter conforming to EN 143 is recommended.[2] | Prevents inhalation of dust, which can cause severe irritation to the respiratory tract.[1][2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls and Storage
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to keep airborne concentrations low.[1]
-
Safety Stations : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Storage Conditions : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is moisture-sensitive and should be protected from moist air, steam, and water.[1][2] Store it away from incompatible substances such as bases, strong oxidizing agents, and water.[1][2]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer :
-
Conduct any weighing or transfer operations that may generate dust within a chemical fume hood or a ventilated balance enclosure.
-
Avoid creating dust.[2] If the solid needs to be crushed, do so carefully within a contained space.
-
Use appropriate tools (e.g., spatulas, scoops) to handle the solid.
-
-
During Use :
-
Post-Handling :
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the chemical handling workflow. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations.[1]
Waste Collection and Storage
-
Container Selection : Use a designated, compatible, and properly sealed container for this compound waste.[8] The container must be clearly labeled with the words "Hazardous Waste" and the chemical name.[8]
-
Segregation : Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[8]
-
Accumulation : Store waste containers in a designated satellite accumulation area (SAA). These containers must be kept closed at all times except when adding waste.[8]
Spill and Leak Management
-
In the event of a spill, avoid generating dust.[4]
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][2]
-
Ensure the area is well-ventilated during cleanup.[1]
-
All materials used for cleanup should be collected and disposed of as hazardous waste.[8]
Final Disposal
-
Arrange for the removal of chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2]
-
Complete all required paperwork, such as a hazardous material pickup request, ensuring a full description of the waste is provided.[8]
Safe Handling Workflow
The following diagram illustrates the key stages and safety precautions for the entire lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. leelinework.com [leelinework.com]
- 4. trc-corp.com [trc-corp.com]
- 5. velsicol.com [velsicol.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
